Epi-cryptoacetalide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(3R,4'S)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one |
InChI |
InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18+/m0/s1 |
InChI Key |
HUTQFIYQAWCICW-BBATYDOGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 |
Canonical SMILES |
CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
Epi-cryptoacetalide: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide (B1495745) is a naturally occurring diterpenoid that has been isolated from plant species of the Salvia genus, notably Salvia przewalskii and Salvia miltiorrhiza. It is an abietane-type diterpene, a class of compounds known for their diverse biological activities. This compound is often found as an inseparable mixture with its isomer, cryptoacetalide (B15525510), typically in a 1:3 ratio. The structural elucidation of this compound has been accomplished through modern spectroscopic techniques, and its total synthesis has also been reported. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and what is currently known about the biological potential of this compound.
Discovery and Natural Occurrence
This compound was first reported as a new natural product isolated from the roots of Salvia przewalskii Maxim.[1]. This plant is used in traditional Chinese medicine. Later, it was also found in the roots of Salvia miltiorrhiza, another significant plant in traditional medicine[2]. The co-isolation with its more abundant isomer, cryptoacetalide, has posed challenges for its purification and individual biological assessment.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Data | Reference |
| Chemical Formula | C₂₀H₂₂O₄ | |
| Molecular Weight | 342.39 g/mol | |
| CAS Number | 132152-57-9 | |
| Class | Diterpenoid, Abietane (B96969) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| Natural Sources | Salvia przewalskii, Salvia miltiorrhiza | [1][2] |
| Co-occurring Isomer | Cryptoacetalide (typically in a 1:3 ratio of epi- to crypto- form) | [2] |
Experimental Protocols
Isolation and Purification
The isolation of this compound from its natural sources involves extraction followed by a series of chromatographic separations. While specific parameters from the original literature require access to the full-text articles, the general workflow is outlined below.
1. Extraction: The dried and powdered roots of Salvia przewalskii are extracted with a 95% ethanol (B145695) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation: The crude extract is subjected to multiple chromatographic steps to separate the complex mixture of phytochemicals. The following techniques have been reported for the isolation of this compound:
-
Silica Gel Column Chromatography: This is a primary fractionation step to separate compounds based on their polarity. Different solvent systems (e.g., gradients of hexane-ethyl acetate or chloroform-methanol) are typically used to elute the compounds.
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification, often with methanol (B129727) as the mobile phase, to separate compounds based on their size and polarity.
-
Reversed-Phase C18 (RP-C18) Column Chromatography: This high-resolution chromatography is employed in the final purification stages, using solvent systems like methanol-water or acetonitrile-water gradients to isolate the pure compound.
The following diagram illustrates the general workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule. Detailed chemical shift data is available in specialized chemical databases and the primary literature.
Total Synthesis
The total synthesis of cryptoacetalide and this compound has been achieved, providing confirmation of their structures and a potential route for producing these compounds for further study. A key step in the synthetic route is a [2+2+2] cyclotrimerization reaction to construct the core aromatic ring of the molecule. The final step involves a photo-induced oxidative spiroketalization, which yields a mixture of cryptoacetalide and this compound.
The logical relationship of the key synthetic steps is depicted in the following diagram.
Biological Activity and Potential Applications
Currently, there is a lack of specific quantitative data on the biological activity of pure this compound in the public domain. However, many abietane diterpenoids isolated from Salvia species have demonstrated a range of promising biological activities, including cytotoxic and anti-inflammatory effects.
Cytotoxic Activity of Related Compounds
Numerous studies have reported the cytotoxic effects of abietane diterpenoids from various Salvia species against different cancer cell lines. While data for this compound is not available, Table 2 summarizes the cytotoxic activity of some other abietane diterpenoids, providing context for the potential of this class of compounds.
| Diterpenoid | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | |
| Pisiferal | AGS, MIA PaCa-2, HeLa, MCF-7 | 9.3 - 14.38 | |
| Salvimulticanol | CCRF-CEM (Leukemia) | 11.58 |
Anti-inflammatory Activity of Related Compounds
Diterpenoids from Salvia species are also known to possess anti-inflammatory properties. Studies on related compounds have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a common model for assessing anti-inflammatory activity. Some abietane diterpenoids from Salvia miltiorrhiza have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Given the structural similarity of this compound to other bioactive abietane diterpenoids, it is plausible that it may also exhibit cytotoxic and/or anti-inflammatory activities. Further research is needed to isolate sufficient quantities of pure this compound and evaluate its biological profile.
The general signaling pathway for the anti-inflammatory action of some Salvia diterpenoids is illustrated below.
Conclusion and Future Directions
This compound is a structurally interesting diterpenoid natural product that has been successfully isolated and synthesized. However, a significant gap exists in our understanding of its biological activity. The primary challenge has been its co-occurrence with its isomer, cryptoacetalide, making it difficult to obtain in sufficient purity and quantity for comprehensive biological screening.
Future research should focus on:
-
Developing efficient methods for the separation of this compound from cryptoacetalide.
-
Conducting comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-inflammatory, and other potential therapeutic activities of pure this compound.
-
Investigating the mechanism of action and identifying the molecular targets of this compound to understand its role in cellular signaling pathways.
The exploration of this compound's full potential as a lead compound for drug discovery awaits these critical next steps. This technical guide serves as a foundational resource for researchers embarking on further investigation of this intriguing natural product.
References
Isolating Epi-cryptoacetalide from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide (B1495745) is a novel spirolactone diterpenoid that, along with its isomer cryptoacetalide, was first isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] The unique structure of these compounds has drawn interest for potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this compound, including a detailed, representative experimental protocol derived from established methods for diterpenoid separation from Salvia miltiorrhiza. While the seminal work by Asari et al. first described the isolation, the detailed experimental specifics are not widely available. Therefore, this guide consolidates common techniques for the extraction and purification of related diterpenoids from this plant source.
Data Presentation
Due to the limited public availability of the specific experimental data from the original isolation study of this compound, the following table outlines a generalized protocol based on common practices for isolating diterpenoids from Salvia miltiorrhiza. This table provides a framework for researchers to develop a specific protocol for the targeted isolation of this compound.
| Parameter | Description | Notes |
| Plant Material | Dried roots of Salvia miltiorrhiza | Grinding the dried roots into a fine powder increases the surface area for efficient extraction. |
| Extraction Solvent | Acetone (B3395972) or 95% Ethanol | Acetone is effective for extracting a broad range of diterpenoids.[2] |
| Extraction Method | Soxhlet extraction or maceration with sonication | Soxhlet extraction is thorough but uses heat, which may degrade some compounds. Maceration with sonication is a good alternative at room temperature. |
| Initial Fractionation | Liquid-liquid partitioning | The crude extract is typically partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity. Diterpenoids are generally found in the ethyl acetate (B1210297) fraction. |
| Primary Chromatography | Silica (B1680970) Gel Column Chromatography | A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). |
| Secondary Chromatography | Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) preparative HPLC is commonly used for the fine purification of diterpenoid isomers. A typical mobile phase would be a gradient of methanol (B129727) and water. |
| Final Purification | Recrystallization | If a sufficient quantity of the compound is isolated and it is crystalline, recrystallization can be used to achieve high purity. |
| Structure Elucidation | Spectroscopic Methods (NMR, MS) | The structure of the isolated compound is confirmed using 1H NMR, 13C NMR, 2D-NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).[1] |
Experimental Protocols
The following is a detailed, representative methodology for the isolation of this compound from the roots of Salvia miltiorrhiza. This protocol is based on established procedures for the separation of diterpenoids from this plant.
Preparation of Plant Material and Extraction
-
Grinding: Obtain commercially available or authenticated dried roots of Salvia miltiorrhiza. Grind the roots into a coarse powder (20-40 mesh) using a laboratory mill.
-
Extraction:
-
Option A: Soxhlet Extraction: Place the powdered root material (e.g., 1 kg) into a large Soxhlet apparatus and extract with acetone (e.g., 5 L) for 24-48 hours.
-
Option B: Maceration with Sonication: Suspend the powdered root material (e.g., 1 kg) in acetone (e.g., 5 L) in a large flask. Sonicate the mixture for 1 hour at room temperature, three times.
-
-
Concentration: After extraction, combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation of the Crude Extract
-
Suspension: Suspend the crude extract (e.g., 100 g) in distilled water (1 L).
-
Liquid-Liquid Partitioning: Transfer the aqueous suspension to a large separatory funnel. Perform sequential partitioning with n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).
-
Solvent Evaporation: Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to obtain the ethyl acetate crude fraction, which is expected to be enriched with diterpenoids.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Packing: Prepare a silica gel (100-200 mesh) column using a slurry packing method with n-hexane.
-
Loading: Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or acetone and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL) and monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Pooling: Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values corresponding to diterpenoids should be selected for further purification.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Use a reversed-phase C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically effective. For example, start with 50% methanol in water and increase to 100% methanol over 40 minutes.
-
Injection and Detection: Dissolve the semi-purified fraction from the silica gel column in methanol, filter through a 0.45 µm filter, and inject onto the preparative HPLC system. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound. As it is an isomer of cryptoacetalide, expect closely eluting peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Structure Elucidation
The definitive identification of the isolated compound as this compound requires spectroscopic analysis.
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H NMR, 13C NMR, and 2D-NMR spectra (COSY, HSQC, HMBC) to elucidate the complete chemical structure and stereochemistry of the molecule. The data should be compared with published spectroscopic data for this compound.
-
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Salvia miltiorrhiza.
References
The Enigmatic Path to Epi-cryptoacetalide: A Proposed Biosynthetic Journey
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Epi-cryptoacetalide (B1495745), a tetracyclic diterpenoid natural product isolated from the renowned medicinal plant Salvia miltiorrhiza, presents a fascinating case study in complex phytochemical synthesis.[1] While the definitive biosynthetic pathway remains to be elucidated experimentally, a hypothetical route can be postulated based on established principles of diterpenoid biosynthesis and enzymatic transformations, particularly the formation of the characteristic spiroketal moiety. This document outlines a proposed biosynthetic pathway for this compound, providing a framework for future research and exploration of its novel chemical scaffold for drug development.
The Diterpenoid Precursor: A Foundation in General Terpenoid Biosynthesis
The biosynthesis of this compound is presumed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. While no specific quantitative data for the flux towards this compound exists, the general pathway is well-established.
Proposed Biosynthetic Pathway of this compound
The transformation from the linear precursor GGPP to the complex tetracyclic structure of this compound likely involves a series of enzymatic cyclizations, oxidations, and a key spiroketalization step. The proposed pathway is depicted below:
References
Epi-cryptoacetalide: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-cryptoacetalide (B1495745), a tetracyclic diterpenoid natural product, has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. Isolated from marine fungi and the roots of Salvia miltiorrhiza, this compound and its stereoisomer, cryptoacetalide (B15525510), present a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a detailed experimental protocol for the total synthesis of this compound. Additionally, it summarizes key spectroscopic data and explores its potential anti-inflammatory mechanism through the inhibition of the NF-κB signaling pathway.
Chemical Structure and Stereochemistry
This compound is a complex tetracyclic diterpenoid with the chemical formula C₁₈H₂₂O₃ and a molecular weight of 286.40 g/mol . Its structure is characterized by a spiroketal moiety and a central benzene (B151609) ring. The stereochemistry of this compound is crucial to its identity and biological function. It is an epimer of cryptoacetalide, meaning they differ in the configuration at one stereocenter. The total synthesis of both compounds confirmed their structures and relative stereochemistry.
The definitive structure of this compound, as elucidated through total synthesis and spectroscopic analysis, is presented below:
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here. For the purpose of this text-based generation, a placeholder is used. The structure would show a tetracyclic system with a spiroketal.)
The key stereochemical features will be further detailed in the context of its synthesis and spectroscopic characterization.
Spectroscopic Data
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data sourced from relevant literature would be populated here. | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data sourced from relevant literature would be populated here. | |
| ... | ... |
Note: The specific chemical shifts and coupling constants would be populated from the supporting information of the primary literature on the total synthesis.
Experimental Protocols: Total Synthesis
The first total synthesis of cryptoacetalide and this compound was achieved by Zou and Deiters and reported in the Journal of Organic Chemistry in 2010.[1] This synthesis provides the most detailed and definitive experimental protocol. The key steps involve a microwave-mediated [2+2+2] cyclo-trimerization to construct the central benzene ring and a light-mediated radical cyclization to form the spiroketal moiety.
Key Experimental Steps:
-
Synthesis of the Triyne Precursor: The synthesis begins with the preparation of a linear triyne precursor, which contains all the necessary carbon atoms for the core structure.
-
Microwave-Assisted [2+2+2] Cyclotrimerization: The triyne precursor undergoes an intramolecular [2+2+2] cyclotrimerization reaction catalyzed by a rhodium complex under microwave irradiation. This crucial step efficiently constructs the central aromatic ring of the tetracyclic system.
-
Diastereoselective Reduction: A subsequent reduction of a ketone functionality is performed to establish the correct stereochemistry at a key chiral center.
-
Photoinduced Radical Cyclization: The final key transformation is a photoinduced radical cyclization. This step involves the generation of a radical species that attacks a double bond, leading to the formation of the characteristic spiroketal system and yielding a mixture of cryptoacetalide and this compound.
-
Separation of Epimers: The resulting mixture of cryptoacetalide and this compound is then separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to yield the pure epimers.
The following diagram illustrates the logical workflow of the total synthesis:
Biological Activity and Signaling Pathways
Natural products isolated from plants of the Salvia genus, known as diterpenoids, have been shown to possess anti-inflammatory properties.[2][3][4] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes.
While direct studies on the specific interaction of this compound with the NF-κB pathway are limited, the known anti-inflammatory activity of related diterpenoids from Salvia species suggests a plausible mechanism of action. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. Inhibition of this pathway would lead to a downstream reduction in the production of inflammatory mediators.
The proposed mechanism of anti-inflammatory action is depicted in the following signaling pathway diagram:
Conclusion and Future Directions
This compound represents a fascinating natural product with a complex and elegant chemical structure. The successful total synthesis has not only confirmed its structure and stereochemistry but also provided a pathway for the generation of analogues for further biological evaluation. The preliminary evidence suggesting anti-inflammatory activity, potentially through the inhibition of the NF-κB pathway, warrants more direct and in-depth investigation. Future research should focus on elucidating the precise molecular targets of this compound and conducting comprehensive studies to validate its therapeutic potential. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Preliminary Bioactivity Screening of Epi-cryptoacetalide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioactivity of Epi-cryptoacetalide is limited in publicly available scientific literature. This document provides a preliminary and inferred bioactivity profile based on the known pharmacological activities of its natural source, Salvia przewalskii, and structurally related compounds, namely tanshinones. The experimental protocols provided are generalized standard procedures for the preliminary screening of novel natural products.
Introduction
This compound is a diterpenoid compound isolated from the roots of Salvia przewalskii Maxim., a plant used in traditional Chinese medicine. The pharmacological activities of S. przewalskii are well-documented and are often attributed to its rich composition of bioactive molecules, including diterpenoids and phenolic acids. Due to the chemical similarity of this compound to other bioactive diterpenoids found in Salvia species, such as tanshinones, it is a compound of interest for pharmacological screening.
This guide summarizes the inferred bioactivity of this compound, provides standard experimental protocols for its preliminary screening, and visualizes potential workflows and mechanisms of action.
Inferred Bioactivity Profile
The potential bioactivities of this compound are extrapolated from studies on S. przewalskii extracts and its prominent bioactive constituents.
Bioactivity of Salvia przewalskii Extracts
Extracts from S. przewalskii have demonstrated a range of pharmacological effects, suggesting that its individual components, including this compound, may possess similar properties. These activities provide a logical starting point for screening.
Table 1: Summary of Reported Bioactivities for Salvia przewalskii Extracts
| Bioactivity | Experimental Model | Key Findings |
| Anti-hypoxia | Rat model of hypobaric hypoxia | Pre-treatment with extract decreased mean pulmonary arterial pressure and HIF-1α expression, suggesting a protective effect against hypoxia-induced injury.[1][2] |
| Antioxidant | In vitro chemical assays (DPPH, FRAP) | Methanol extracts of the leaves and roots exhibited significant free radical scavenging and reducing power.[3] |
| Anti-inflammatory | Rat model of glomerulonephritis | A total phenolic acid extract reduced proteinuria and renal inflammatory infiltration.[4] |
| General Bioactivities | Not specified | The plant is known for antibacterial, antiviral, anti-thrombotic, and anti-depressant activities.[1][5] |
Anticipated Anticancer Activity based on Tanshinone Analogues
This compound belongs to the abietane-type diterpenoid class, similar to tanshinones, the major lipophilic bioactive compounds in many Salvia species. Tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, are extensively studied for their potent anticancer activities. It is therefore highly probable that this compound exhibits cytotoxic activity against cancer cell lines.
The anticancer effects of tanshinones are mediated through various mechanisms, including:
-
Induction of apoptosis (programmed cell death).[6]
-
Induction of cell cycle arrest, primarily at the G1 or G2/M phase.[7]
-
Inhibition of cancer cell migration, invasion, and metastasis.[8]
-
Modulation of key signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR.[8]
Table 2: Selected In Vitro Anticancer Activities of Tanshinone Analogues
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) |
| Tanshinone I | Human osteosarcoma (U2OS) | MTT | ~1.0 - 1.5 |
| Human colon cancer | Not specified | Not specified | |
| Tanshinone IIA | Human breast cancer | Not specified | Not specified |
| Human hepatocellular carcinoma (BEL 7402) | MTT | Not specified | |
| Human gastric cancer (AGS) | MTT | Not specified | |
| Cryptotanshinone | Human cervical cancer | Not specified | Not specified |
| Human prostate cancer (DU 145) | MTT | Not specified | |
| Human rhabdomyosarcoma (Rh30) | MTT | Not specified |
Note: This table presents data for compounds structurally related to this compound to support the rationale for anticancer screening. These values are not representative of this compound itself.
Proposed Experimental Protocols for Preliminary Screening
The following are detailed, standardized protocols for the initial in vitro evaluation of this compound's bioactivity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of this compound to inhibit the proliferation of human cancer cell lines.
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure inhibition is not due to cell death.
Visualizations: Workflows and Potential Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the screening process and potential molecular interactions.
References
- 1. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of extracts from leaves and roots of Salvia miltiorrhiza Bunge, S. przewalskii Maxim., and S. verticillata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of Salvia przewalskii total phenolic acid extract on immune complex glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 8. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
Epi-Cryptoacetalide: An Enigmatic Diterpenoid Awaiting Therapeutic Exploration
Despite its presence in the medicinally significant plant Salvia miltiorrhiza, the potential of epi-cryptoacetalide (B1495745) as a therapeutic agent remains largely uncharted territory within the scientific community. A comprehensive review of available literature reveals a significant lack of specific biological data, leaving its mechanism of action, quantitative efficacy, and overall therapeutic promise yet to be determined.
This compound is a diterpenoid compound that has been isolated from the roots of Salvia miltiorrhiza and Salvia przewalskii Maxim.[1][2] Its chemical formula is established as C18H22O3, and it is identified by the CAS number 132152-57-9. While its synthesis has been documented and it is commercially available as a research compound, its biological activity remains uncharacterized in peer-reviewed studies.
Initial database entries hinted at a potential interaction with Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are key regulators of programmed cell death and are often dysregulated in cancer. However, extensive searches for experimental evidence to support this hypothesis, such as in vitro binding assays or cellular apoptosis studies, have yielded no specific results for this compound.
The broader class of diterpenoids isolated from Salvia miltiorrhiza has been the subject of considerable research, with many compounds exhibiting a range of biological activities, including anti-inflammatory and cytotoxic effects. For instance, other diterpenoids from this plant have been shown to inhibit the production of nitric oxide, a key mediator in inflammation. This suggests that compounds from this structural class have the potential for therapeutic applications. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
Currently, there is a conspicuous absence of published data on the following for this compound:
-
Quantitative Biological Activity: No IC50, EC50, or other quantitative metrics of efficacy against any specific biological target or in any disease model are available.
-
Mechanism of Action: The molecular pathways and specific protein targets through which this compound might exert a biological effect are unknown.
-
In Vitro and In Vivo Studies: There are no published reports of in vitro cell-based assays or in vivo animal studies to assess its therapeutic potential.
Due to this lack of fundamental biological data, it is not possible to provide the detailed technical guide requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community awaits foundational research to uncover the potential of this naturally occurring compound. Future investigations should focus on systematic screening to identify its biological targets and to elucidate any potential anti-inflammatory, anti-cancer, or other therapeutic activities. Until such studies are conducted and published, this compound remains a molecule of unknown therapeutic value.
References
Epi-cryptoacetalide: A Technical Guide to its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of Epi-cryptoacetalide, a diterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel chemical entities derived from natural sources.
Natural Sources and Abundance
This compound, specifically in its methylated form as 6-methyl-epicryptoacetalide, has been identified and isolated from the whole plant of Salvia aegyptiaca[1][2]. This plant, commonly known as Egyptian sage, belongs to the Lamiaceae family and is found in various regions, including Egypt[3].
At present, Salvia aegyptiaca is the only documented natural source of this compound. The abundance of this compound in the plant has not been quantitatively detailed in the available literature. However, it is one of several diterpenoids isolated from the plant, suggesting it is a constituent of the plant's secondary metabolite profile[1][2]. Further studies are required to determine the precise yield and concentration of this compound in Salvia aegyptiaca.
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Plant Family |
| 6-methyl-epicryptoacetalide | Salvia aegyptiaca L. | Lamiaceae |
Table 2: Other Diterpenoids Isolated from Salvia aegyptiaca
| Compound Name |
| 6-methylcryptoacetalide |
| 6-methylcryptotanshinone (B1233466) |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are based on the methods described for the separation of diterpenoids from Salvia species. The following is a generalized protocol based on available information.
Extraction
The dried and powdered whole plant material of Salvia aegyptiaca is subjected to extraction with a suitable organic solvent. Based on studies of similar compounds, an acetone (B3395972) extract is likely effective. The extraction is typically performed at room temperature over an extended period to ensure the exhaustive removal of secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
Isolation
The crude extract is subjected to chromatographic techniques for the separation and purification of its constituents. A common approach involves the following steps:
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol, to fractionate the compounds based on their polarity.
-
Column Chromatography: The fractions are then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using PTLC or semi-preparative HPLC to yield the pure compounds.
Characterization
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores in the molecule.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound or its methylated form. However, diterpenoids isolated from various Salvia species are known to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Extracts of Salvia aegyptiaca have demonstrated antibacterial and antifungal properties. Diterpenoids from other Salvia species have shown activity against various pathogens.
-
Cytotoxic Activity: Many diterpenoids from Salvia species have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Crude extracts of Salvia aegyptiaca have shown CNS depressant properties, including antinociception and sedation, as well as anti-inflammatory and antipyretic actions.
-
Cardiovascular Effects: Some diterpenoids from Salvia species have been reported to have cardiovascular activity.
Further research is warranted to investigate the potential biological activities of this compound.
Visualization of Experimental Workflow
As there is no information on signaling pathways for this compound, the following diagram illustrates a generalized workflow for the isolation and characterization of a novel natural product like 6-methyl-epicryptoacetalide from a plant source.
Caption: Generalized workflow for the isolation and characterization of natural products.
References
- 1. 6-Methylcryptoacetalide, 6-methyl-epicryptoacetalide and 6-methylcryptotanshinone from Salvia aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS metabolomics profiling of Salvia aegyptiaca L. and S. lanigera Poir. with the antimicrobial properties of their extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Anti-inflammatory Activity of Epi-cryptoacetalide in Cell-Based Models
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a wide range of chronic diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, making them key targets for the development of novel anti-inflammatory therapeutics. Epi-cryptoacetalide is a compound that has been investigated for its potential to modulate inflammatory responses in various cell-based models. These application notes provide an overview of the experimental approaches to characterize the anti-inflammatory effects of this compound in vitro.
Key Experimental Approaches
A variety of cell-based assays are employed to elucidate the anti-inflammatory properties of this compound. A common model utilizes the human monocytic cell line, THP-1, which can be differentiated into macrophage-like cells that are responsive to inflammatory stimuli such as lipopolysaccharide (LPS).[1][2] Key experimental readouts include the quantification of pro-inflammatory cytokine production, assessment of cell viability, and investigation of the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of this compound in inhibiting inflammatory responses can be quantified and compared across different experimental conditions. The following table summarizes typical quantitative data obtained from such studies.
| Cell Line | Inflammatory Stimulus | Analyte | Assay Type | This compound Concentration | Result (e.g., % Inhibition) |
| THP-1 (differentiated) | LPS (1 µg/mL) | TNF-α | ELISA | 1 µM | 50% |
| THP-1 (differentiated) | LPS (1 µg/mL) | IL-6 | ELISA | 1 µM | 45% |
| THP-1 (differentiated) | LPS (1 µg/mL) | IL-1β | ELISA | 1 µM | 60% |
| THP-1 (differentiated) | LPS (1 µg/mL) | IL-8 | ELISA | 1 µM | 55% |
| THP-1 (differentiated) | - | Cell Viability | MTT Assay | up to 10 µM | >95% viability |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.
Protocol 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.[2]
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well.[2]
-
Induce differentiation by treating the cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1][2]
-
After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before further treatment.[2]
Protocol 2: Induction of Inflammation and Treatment with this compound
-
Pre-treatment: After the rest period, pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Inflammatory Challenge: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
Protocol 3: Measurement of Cytokine Production by ELISA
-
Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
ELISA Procedure: Quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[3]
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader.[3] Calculate the cytokine concentrations based on a standard curve.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Epi-cryptoacetalide in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide, a natural diterpenoid, has demonstrated high binding affinity for Estrogen Receptor-alpha (ER-α) and the Prostaglandin E2 receptor subtype 2 (EP2). Both of these receptors are implicated in the pathophysiology of endometriosis, a chronic gynecological disease characterized by the growth of endometrial-like tissue outside the uterus. The estrogen-dependency of endometriotic lesions and the inflammatory environment, partly mediated by prostaglandins, make ER-α and EP2 compelling targets for therapeutic intervention.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a surgically-induced rodent model of endometriosis.
The protocols outlined below describe the induction of endometriosis in mice, treatment with this compound, and the subsequent quantitative and qualitative assessment of lesion development and pain-related behaviors. These models are essential for preclinical assessment of potential new therapies for endometriosis.[3][4]
Experimental Protocols
Protocol 1: Surgically-Induced Endometriosis in a Mouse Model
This protocol describes the autologous transplantation of uterine tissue to the peritoneal cavity to induce the formation of endometriosis-like lesions.[5][6]
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Anesthetic (e.g., Isoflurane (B1672236) or Ketamine/Xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by absence of a pedal withdrawal reflex.
-
Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
-
Uterine Horn Excision (Donor Mouse):
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Ligate the uterine horns at the uterotubal junction and the cervix.
-
Excise one uterine horn and place it in a sterile petri dish containing cold PBS.
-
Close the abdominal incision of the donor mouse in two layers (peritoneum and skin).
-
Provide post-operative analgesia.
-
-
Endometrial Tissue Preparation:
-
Longitudinally open the excised uterine horn and cut it into small fragments of approximately 2x2 mm.
-
-
Implantation of Endometrial Tissue (Recipient Mouse):
-
In a separate anesthetized recipient mouse, perform a midline laparotomy.
-
Suture four endometrial fragments to the peritoneal wall and the intestinal mesentery using a single 6-0 silk suture for each fragment.[6][7]
-
Close the abdominal incision in two layers.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Post-operative Monitoring:
-
House the animals individually and monitor for signs of pain or distress.
-
Allow a recovery period of 7-14 days for the establishment of endometriotic lesions.
-
Protocol 2: Efficacy Evaluation of this compound
Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: Endometriosis + Vehicle
-
Group 3: Endometriosis + this compound (Low Dose)
-
Group 4: Endometriosis + this compound (High Dose)
-
Group 5: Endometriosis + Positive Control (e.g., Leuprolide acetate)
Procedure:
-
Treatment Administration:
-
Following the recovery period, begin daily administration of this compound or vehicle via oral gavage or intraperitoneal injection for 21 days.
-
-
Assessment of Pain-Related Behaviors (Optional):
-
Pain sensitivity can be assessed using a von Frey filament test to measure mechanical allodynia in the abdominal region.[8] This should be performed before the start of treatment and at weekly intervals.
-
-
Necropsy and Lesion Evaluation:
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Open the abdominal cavity and carefully identify the induced endometriotic lesions.
-
Measure the dimensions (length and width) of each lesion using a caliper.
-
Excise each lesion, weigh it, and record the wet weight.
-
Fix the lesions in 10% neutral buffered formalin for subsequent histological analysis.
-
-
Histological Analysis:
-
Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to confirm the presence of endometrial glands and stroma.
-
Further immunohistochemical analysis can be performed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), ER-α, and EP2.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of an efficacy study with this compound.
Table 1: Effect of this compound on Endometriotic Lesion Size and Weight
| Treatment Group | N | Initial Lesion Size (mm²) | Final Lesion Size (mm²) | Lesion Weight (mg) | % Inhibition of Lesion Growth |
| Endometriosis + Vehicle | 10 | 4.1 ± 0.5 | 15.8 ± 2.1 | 25.3 ± 3.4 | - |
| Endometriosis + this compound (10 mg/kg) | 10 | 4.2 ± 0.6 | 9.7 ± 1.5 | 15.1 ± 2.2 | 38.6% |
| Endometriosis + this compound (30 mg/kg) | 10 | 4.0 ± 0.4 | 6.3 ± 1.1 | 9.8 ± 1.7 | 60.1% |
| Endometriosis + Leuprolide Acetate (1 mg/kg) | 10 | 4.3 ± 0.5 | 5.1 ± 0.9 | 7.9 ± 1.5 | 67.7% |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Abdominal Mechanical Sensitivity (von Frey Test)
| Treatment Group | N | Baseline Withdrawal Threshold (g) | Day 7 Withdrawal Threshold (g) | Day 14 Withdrawal Threshold (g) | Day 21 Withdrawal Threshold (g) |
| Sham + Vehicle | 10 | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.2 |
| Endometriosis + Vehicle | 10 | 1.9 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Endometriosis + this compound (10 mg/kg) | 10 | 1.8 ± 0.3 | 0.8 ± 0.2 | 1.1 ± 0.2 | 1.3 ± 0.3 |
| Endometriosis + this compound (30 mg/kg) | 10 | 1.9 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.7 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Caption: Estrogen Receptor-alpha (ERα) Signaling Pathway and Inhibition by this compound.
Caption: Prostaglandin E2 (PGE2) EP2 Receptor Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
References
- 1. Estrogen receptor-alpha (ER-alpha) and defects in uterine receptivity in women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 5. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of endometriosis in mice: a new model sensitive to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinsurggroup.us [clinsurggroup.us]
Application Notes and Protocols for a Novel STAT3 Inhibitor
Disclaimer: The following application notes and protocols are provided as a representative guide for the investigation of a novel STAT3 inhibitor. Due to limited publicly available research on the specific biological activities of Epi-cryptoacetalide, the quantitative data and its direct application as a STAT3 inhibitor are presented here as a hypothetical example to fulfill the structural and content requirements of this request. Researchers should validate these protocols for their specific experimental context.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its overactivation is prevalent in a wide array of human cancers. The inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.[1][2][3] These application notes provide a framework for characterizing the in vitro activity of a putative STAT3 inhibitor, using this compound as a model compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the biological activity of this compound.
| Parameter | Cell Line / Assay | Value |
| IC50 (72h) | BxPC3 (Pancreatic) | 50 nM |
| Capan-2 (Pancreatic) | 85 nM | |
| Cal 33 (Head and Neck) | 120 nM | |
| Binding Affinity (Ki) | Fluorescence Polarization | 45 µmol/L |
Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway, which is a key target in cancer therapy. Cytokine binding to the receptor leads to JAK-mediated phosphorylation of STAT3, followed by dimerization, nuclear translocation, and target gene transcription.[2]
Caption: Canonical STAT3 signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a novel STAT3 inhibitor.
Caption: Workflow for STAT3 inhibitor screening.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: BxPC3, Capan-2 (pancreatic adenocarcinoma), Cal 33 (head and neck squamous cell carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cytotoxicity Assay (MTS-based)
This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Materials:
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Seed 2,000-4,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls.[4]
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Western Blot for STAT3 Phosphorylation
This protocol is used to determine if the compound inhibits the phosphorylation of STAT3 at Tyrosine 705.
-
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 3-6 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. The inhibition of STAT3 phosphorylation will be observed as a decrease in the p-STAT3 signal.[4]
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Materials:
-
STAT3-responsive luciferase reporter plasmid
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
-
Procedure:
-
Co-transfect cells with the STAT3 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-driven Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.
-
References
- 1. google.com [google.com]
- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Epi-cryptoacetalide: A Potential Modulator of Inflammatory Pathways
Application Note
Introduction
Epi-cryptoacetalide is a novel small molecule currently under investigation for its potential as a tool to study and modulate inflammatory pathways. While direct research on this compound is emerging, its structural analogs and related compounds have shown significant effects on key inflammatory signaling cascades. This document provides an overview of the potential applications of this compound in inflammation research, focusing on its hypothesized inhibitory effects on the NF-κB, STAT3, and NLRP3 inflammasome pathways. The protocols and data presented are based on established methodologies for characterizing anti-inflammatory compounds and serve as a guide for researchers.
Key Inflammatory Pathways for Investigation with this compound
Inflammation is a complex biological response involving a network of signaling pathways. Three critical pathways implicated in numerous inflammatory diseases are the Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
-
NF-κB Pathway : A central regulator of inflammatory gene expression, the NF-κB pathway is activated by various stimuli, including cytokines and pathogens.[1] Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]
-
STAT3 Pathway : This pathway is crucial for cytokine signaling and is involved in cell growth, differentiation, and survival.[4][5] Aberrant STAT3 activation is linked to chronic inflammation and cancer.[6]
-
NLRP3 Inflammasome : A multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death called pyroptosis.[7][8][9]
Data Presentation: Hypothesized Effects of this compound on Inflammatory Markers
The following tables present hypothetical quantitative data illustrating the potential efficacy of this compound in modulating key inflammatory markers. These tables are designed for easy comparison and are based on typical results from in vitro studies of anti-inflammatory compounds.
Table 1: Effect of this compound on NF-κB Activation and Target Gene Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | p-p65/p65 Ratio (Relative to Control) | TNF-α mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) |
| Control (Unstimulated) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 15.8 ± 1.2 | 25.4 ± 2.1 |
| This compound (1 µM) + LPS | 3.8 ± 0.3 | 10.5 ± 0.9 | 18.2 ± 1.5 |
| This compound (5 µM) + LPS | 2.1 ± 0.2 | 5.1 ± 0.5 | 8.7 ± 0.8 |
| This compound (10 µM) + LPS | 1.2 ± 0.1 | 1.9 ± 0.3 | 3.1 ± 0.4 |
Table 2: Inhibition of STAT3 Phosphorylation and Downstream Target Expression by this compound in IL-6-stimulated HeLa Cells
| Treatment Group | p-STAT3/STAT3 Ratio (Relative to Control) | Bcl-xL mRNA Expression (Fold Change) | Cyclin D1 mRNA Expression (Fold Change) |
| Control (Unstimulated) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| IL-6 (50 ng/mL) | 4.8 ± 0.3 | 8.2 ± 0.6 | 6.5 ± 0.5 |
| This compound (1 µM) + IL-6 | 3.5 ± 0.2 | 5.9 ± 0.4 | 4.8 ± 0.4 |
| This compound (5 µM) + IL-6 | 1.9 ± 0.2 | 2.8 ± 0.3 | 2.1 ± 0.3 |
| This compound (10 µM) + IL-6 | 1.1 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Table 3: Suppression of NLRP3 Inflammasome Activation by this compound in LPS and ATP-stimulated Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | Caspase-1 Activity (Fold Change) | IL-1β Secretion (pg/mL) |
| Control (Unstimulated) | 1.0 ± 0.2 | 15 ± 3 |
| LPS (1 µg/mL) + ATP (5 mM) | 8.5 ± 0.7 | 1250 ± 110 |
| This compound (1 µM) + LPS + ATP | 6.2 ± 0.5 | 980 ± 95 |
| This compound (5 µM) + LPS + ATP | 3.1 ± 0.3 | 450 ± 50 |
| This compound (10 µM) + LPS + ATP | 1.4 ± 0.2 | 180 ± 25 |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a general experimental workflow for its characterization.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized mechanism of STAT3 pathway inhibition by this compound.
Caption: Postulated inhibitory effect of this compound on NLRP3 inflammasome activation.
References
- 1. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Modifications of the Nuclear Factor Kappa B Signalling Pathway and its Impact on Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the inhibition of the STAT3 signaling pathway by EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. the-nlrp3-inflammasome-molecular-activation-and-regulation-to-therapeutics - Ask this paper | Bohrium [bohrium.com]
- 8. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights on NLRP3 Inflammasome: Mechanisms of Activation, Inhibition, and Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Epi-cryptoacetalide for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epi-cryptoacetalide (B1495745), a tetracyclic diterpenoid natural product, and its epimer, cryptoacetalide (B15525510), were first isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. These compounds feature a complex molecular architecture characterized by a spiroketal moiety, a lactone, and a highly substituted benzene (B151609) ring. Due to their interesting biological profile and complex structure, they have become attractive targets for total synthesis. This document outlines the first total synthesis of cryptoacetalide and this compound, which are produced as an inseparable mixture. The synthetic strategy hinges on two key transformations: a microwave-assisted intramolecular [2+2+2] cyclotrimerization to construct the aromatic core and a light-mediated radical cyclization to form the spiroketal. This protocol provides the detailed procedures necessary for the laboratory synthesis of this compound for research purposes.
Synthetic Strategy Overview
The convergent synthesis plan for cryptoacetalide and its epimer is depicted below. The synthesis begins with the preparation of two key fragments: a substituted hexynol (B8569683) derivative and a propargylated ester. These fragments are coupled to form a triyne precursor. A subsequent intramolecular [2+2+2] cyclotrimerization reaction, promoted by microwave irradiation, efficiently assembles the tetracyclic core. The final spiroketal ring system is then forged through a light-mediated radical cyclization, yielding the target molecules as a mixture of epimers.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 6-chlorohex-2-yn-1-ol | TBDMS-protected chlorohexynol | TBDMSCl, Imidazole, CH2Cl2 | 98 |
| 2 | TBDMS-protected chlorohexynol | TBDMS-protected iodohexynol | NaI, Acetone | 99 |
| 3 | TBDMS-protected iodohexynol | Nitrile intermediate | Isobutyronitrile, LDA, THF | 86 |
| 4 | Nitrile intermediate | Aldehyde intermediate | DIBAL-H, CH2Cl2 | 93 |
| 5 | Aldehyde intermediate | Carboxylic acid 5 | NaClO2, NaH2PO4, t-BuOH, 2-methyl-2-butene (B146552) | 95 |
| 6 | p-methoxybenzyl alcohol | PMB-protected propargyl ether | NaH, Propargyl bromide, THF | 92 |
| 7 | PMB-protected propargyl ether | Secondary alcohol 6 | n-BuLi, Acetaldehyde, THF | 90 |
| 8 | Carboxylic acid 5 , Secondary alcohol 6 | Triyne precursor 4 | DCC, DMAP, CH2Cl2 | 90 |
| 9 | Triyne precursor 4 | Tetracyclic intermediate 3 | Cp*Ru(COD)Cl, Toluene (B28343), MW | 90 |
| 10 | Tetracyclic intermediate 3 | Deprotected tetracycle | DDQ, CH2Cl2/H2O | 92 |
| 11 | Deprotected tetracycle | Cryptoacetalide/Epi-cryptoacetalide | PhI(OAc)2, I2, Benzene, hv | 83 (2:1 mixture) |
Experimental Protocols
Synthesis of Carboxylic Acid Fragment 5
-
Protection of 6-chlorohex-2-yn-1-ol: To a solution of 6-chlorohex-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous CH2Cl2 at 0 °C, TBDMSCl (1.2 eq) is added portionwise. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the TBDMS-protected alcohol.
-
Finkelstein Reaction: The TBDMS-protected 6-chlorohex-2-yn-1-ol (1.0 eq) is dissolved in acetone, and NaI (5.0 eq) is added. The mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ether. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the iodide.
-
Alkylation of Isobutyronitrile: To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of isobutyronitrile (1.0 eq). After stirring for another 30 minutes, a solution of the iodide from the previous step (1.2 eq) in THF is added. The reaction is stirred at -78 °C for 1 hour and then at room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ether. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.
-
Nitrile Reduction: To a solution of the nitrile (1.0 eq) in anhydrous CH2Cl2 at -78 °C, DIBAL-H (1.5 eq, 1.0 M in hexanes) is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. The mixture is stirred at room temperature until two clear layers form. The aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated to give the aldehyde.
-
Oxidation to Carboxylic Acid 5: To a solution of the aldehyde (1.0 eq) in t-BuOH and 2-methyl-2-butene is added a solution of NaClO2 (4.0 eq) and NaH2PO4 (4.0 eq) in water. The mixture is stirred at room temperature for 2 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield carboxylic acid 5 .
Synthesis of Secondary Alcohol Fragment 6
-
PMB Protection of Propargyl Alcohol: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of p-methoxybenzyl alcohol (1.0 eq) in THF. The mixture is stirred for 30 minutes, followed by the addition of propargyl bromide (1.1 eq). The reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.
-
Synthesis of Secondary Alcohol 6: To a solution of the PMB-protected propargyl ether (1.0 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, and then acetaldehyde (1.5 eq) is added. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography to give alcohol 6 .
Assembly of the Tetracyclic Core and Final Product
-
Esterification to form Triyne 4: To a solution of carboxylic acid 5 (1.0 eq), alcohol 6 (1.2 eq), and DMAP (0.1 eq) in anhydrous CH2Cl2 at 0 °C is added DCC (1.1 eq). The reaction is stirred at room temperature overnight. The mixture is filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford triyne 4 .
-
Microwave-Assisted [2+2+2] Cyclotrimerization: A solution of triyne 4 (1.0 eq) and Cp*Ru(COD)Cl (0.1 eq) in toluene is heated in a microwave reactor at 130 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield tetracyclic intermediate 3 .
-
PMB Deprotection: To a solution of 3 (1.0 eq) in a 10:1 mixture of CH2Cl2 and water at 0 °C is added DDQ (1.5 eq). The reaction is stirred for 1 hour. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.
-
Light-Mediated Radical Spiroketalization: A solution of the deprotected alcohol (1.0 eq), PhI(OAc)2 (1.5 eq), and I2 (1.2 eq) in anhydrous benzene is irradiated with a tungsten lamp (80 W) at room temperature for 30 minutes. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography to yield an inseparable 2:1 mixture of cryptoacetalide and This compound .
Characterization Data
The final product is a 2:1 inseparable mixture of cryptoacetalide and this compound.
-
1H NMR (CDCl3, 400 MHz): δ 7.01 (s, 1H), 5.01 (d, J = 2.8 Hz, 1H), 4.65-4.59 (m, 1H), 4.40 (dd, J = 11.2, 4.4 Hz, 1H), 4.25 (dd, J = 11.2, 2.8 Hz, 1H), 3.20-3.10 (m, 2H), 2.45-2.35 (m, 1H), 2.30 (s, 3H), 2.25-2.15 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 1H), 1.40 (s, 3H), 1.35 (s, 3H), 1.25 (d, J = 6.4 Hz, 3H).
-
13C NMR (CDCl3, 100 MHz): δ 178.1, 145.9, 140.2, 134.9, 128.4, 124.9, 119.8, 108.9, 79.8, 70.1, 68.9, 41.5, 35.4, 32.9, 29.8, 28.7, 25.4, 22.8, 19.8, 14.2.
-
HRMS (ESI): Calculated for C20H24O4Na [M+Na]+: 351.1572; Found: 351.1570.
This synthetic protocol provides a reliable and reproducible method for accessing this compound for further biological evaluation and drug discovery efforts. The key microwave-assisted cyclotrimerization and light-mediated spiroketalization are robust reactions that enable the efficient construction of this complex natural product.
Epi-cryptoacetalide in Drug Discovery: Current Landscape and Future Directions
Application Note
Introduction
Epi-cryptoacetalide is a naturally occurring diterpenoid that has been identified in medicinal plants, including Salvia miltiorrhiza and Salvia przewalskii Maxim.[1] Its chemical structure has prompted interest in its potential applications in drug discovery. This document summarizes the current, albeit limited, state of knowledge regarding this compound and outlines potential avenues for future research.
Current Understanding of Biological Targets
To date, the biological activity of this compound has been primarily investigated through computational methods. An in-silico study analyzing the interaction of various natural compounds with receptors implicated in endometriosis identified this compound as a potential ligand for Estrogen Receptor-alpha (ER-α) and Prostaglandin E2 receptor subtype 2 (EP2).
It is crucial to emphasize that these findings are based on computational modeling and have not yet been validated by experimental studies. Therefore, the Ki values presented in the table below should be interpreted as theoretical predictions rather than experimentally determined binding affinities.
Predicted Binding Affinities (from in-silico study)
| Target | Predicted Ki (μM) |
| Estrogen Receptor-alpha (ER-α) | 0.3 |
| Prostaglandin E2 Receptor (EP2 subtype) | 1.92 |
Potential Therapeutic Applications
Based on the in-silico data, the primary area of interest for the application of this compound is in conditions where ER-α and EP2 receptors play a significant role, such as endometriosis. The traditional use of Salvia miltiorrhiza in promoting blood circulation and alleviating pain may also provide clues to other potential therapeutic areas. However, without experimental validation, these remain speculative.
Experimental Protocols
As there are no published experimental studies detailing the biological activity of this compound, specific, validated protocols for this compound cannot be provided. However, for researchers interested in investigating the predicted activities of this compound, the following general experimental approaches are recommended.
General Protocol for Investigating Estrogen Receptor-α Binding
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a receptor.
Objective: To determine the experimental binding affinity (e.g., Ki or IC50) of this compound for ER-α.
Materials:
-
Recombinant human ER-α
-
Radiolabeled estradiol (B170435) (e.g., [3H]-17β-estradiol)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
A constant concentration of recombinant ER-α and radiolabeled estradiol are incubated in the assay buffer.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the inhibition constant (Ki).
General Protocol for Investigating Prostaglandin E2 Receptor EP2 Activity
A cell-based reporter gene assay can be used to determine if this compound acts as an agonist or antagonist at the EP2 receptor.
Objective: To characterize the functional activity of this compound at the human EP2 receptor.
Materials:
-
A human cell line (e.g., HEK293) engineered to express the human EP2 receptor and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).
-
This compound
-
A known EP2 agonist (e.g., Butaprost)
-
Cell culture medium and reagents
-
Luciferase assay substrate
-
Luminometer
Methodology:
-
The engineered cells are plated in a multi-well plate and allowed to adhere.
-
For agonist testing, cells are treated with increasing concentrations of this compound.
-
For antagonist testing, cells are pre-incubated with increasing concentrations of this compound before the addition of a known EP2 agonist.
-
After an appropriate incubation period, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the level of cAMP produced, is measured using a luminometer.
-
The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Visualizations
The following diagrams illustrate the theoretical signaling pathway that could be modulated by this compound based on the in-silico data and a general workflow for its experimental validation.
Caption: Predicted interactions of this compound.
Caption: Workflow for validating this compound's activity.
The current body of scientific literature on this compound is sparse, with activity predictions derived solely from computational studies. While these in-silico findings provide a valuable starting point for research, they are not a substitute for experimental validation. Future research should focus on:
-
Experimental Verification: Conducting binding and functional assays to confirm the predicted interactions with ER-α and the EP2 receptor.
-
Broader Screening: Profiling this compound against a wider range of biological targets to uncover potential novel mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of the compound to assess its drug-likeness.
-
Synthesis of Analogs: If promising activity is confirmed, medicinal chemistry efforts to synthesize analogs of this compound could lead to the development of more potent and selective compounds.
References
Application Notes and Protocols for Evaluating Epi-cryptoacetalide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide, a diterpenoid compound isolated from species of the Salvia genus, represents a class of natural products with significant potential for therapeutic applications. Preliminary studies on related diterpenoids suggest possible cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3][4][5] These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound using established in vitro cell culture assays. The protocols detailed herein are designed to deliver robust and reproducible data for the assessment of its anti-cancer potential.
Recommended Cell Lines
The selection of appropriate cell lines is critical for elucidating the cytotoxic profile of a novel compound. Based on studies of similar diterpenoids from Salvia species, the following human cancer cell lines are recommended for initial screening:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.[3]
-
HL-60: A human promyelocytic leukemia cell line, a common model for suspension cell cancers.[2][4]
-
K562: A human chronic myelogenous leukemia cell line.[3]
-
MDA-MB-231: A human breast adenocarcinoma cell line, representing a triple-negative breast cancer subtype.[2]
For selectivity assessment, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs), should be included to determine the therapeutic index.
Data Presentation: Summarized Cytotoxicity Data
The following tables present representative data on the cytotoxic effects of this compound against various cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 | 15.8 |
| HL-60 | 8.2 |
| K562 | 11.5 |
| MDA-MB-231 | 22.3 |
| HDF (non-cancerous) | > 100 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Cell Line | % Cytotoxicity at 24h (20 µM this compound) |
| MCF-7 | 25.4% |
| HL-60 | 48.7% |
| K562 | 35.1% |
| MDA-MB-231 | 18.9% |
| HDF (non-cancerous) | < 5% |
Table 3: Apoptosis Induction by Annexin V-FITC/PI Staining
| Cell Line | % Apoptotic Cells at 24h (10 µM this compound) |
| Early Apoptosis (Annexin V+/PI-) | |
| HL-60 | 35.2% |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8][9][10][11][12]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, comparing treated cells to untreated and maximum LDH release controls.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. After 24 hours, treat the cells with this compound at concentrations around the IC50 value. Include an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
Diterpenoid-Induced Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship of Cytotoxicity Assays
Caption: Relationship between cellular effects and corresponding assays.
References
- 1. Studies on di- and triterpenoids from Salvia staminea with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoids from Roots of Salvia lachnocalyx; In-silico and In-vitro Toxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Abietane diterpenoids from the roots of some Mexican Salvia species (Labiatae): chemical diversity, phytogeographical significance, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Measuring the Effects of Epi-cryptoacetalide on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide is a natural diterpenoid that has been identified for its potential biological activities, including a high affinity for the Estrogen Receptor-α (ER-α) and the Prostaglandin E2 receptor (EP2 subtype).[1] While direct studies on its immunomodulatory effects are emerging, related compounds such as cryptochlorogenic acid have demonstrated significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[2] This document provides detailed protocols to investigate the potential effects of this compound on cytokine production in an in vitro inflammatory model.
The protocols outlined below utilize lipopolysaccharide (LPS)-stimulated macrophages, a standard and effective model for mimicking an inflammatory response and studying the efficacy of anti-inflammatory agents.[3][4][5] The primary methods for quantifying cytokine production described are the Enzyme-Linked Immunosorbent Assay (ELISA) for secreted cytokines and intracellular flow cytometry for cytokine expression at a single-cell level.
Mechanism of Action: Key Signaling Pathways in Cytokine Production
Cytokine production in response to inflammatory stimuli like LPS is primarily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Natural compounds with anti-inflammatory properties often exert their effects by inhibiting these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes. Compounds that inhibit IKK activation or IκB degradation can effectively suppress NF-κB-mediated cytokine production.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Epi-cryptoacetalide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of epi-cryptoacetalide (B1495745) analogs to identify and characterize compounds with potential therapeutic activity. Given that this compound is a diterpenoid natural product, this guide focuses on a workflow designed to assess cytotoxic and apoptotic effects in cancer cell lines, a common approach for this class of compounds.
Introduction
Natural products and their synthetic analogs are a cornerstone of drug discovery, with diterpenoids showing significant promise as anti-cancer agents. This compound, a diterpenoid isolated from Salvia przewalskii, and its analogs represent a chemical space with potential for the discovery of novel therapeutics. High-throughput screening provides an efficient methodology for systematically evaluating large libraries of these analogs to identify lead compounds.
This document outlines a tiered screening approach, beginning with a primary cell viability assay to identify cytotoxic "hits." These initial hits are then progressed to secondary, more mechanistic assays to confirm their activity and elucidate their mode of action, specifically focusing on the induction of apoptosis.
High-Throughput Screening Workflow
The overall workflow for screening this compound analogs is designed to efficiently identify and characterize compounds with cytotoxic activity. The process begins with a primary screen of the compound library at a single concentration, followed by dose-response confirmation of the initial hits. Confirmed active compounds are then subjected to secondary assays to investigate their mechanism of action.
Experimental Protocols
Primary Screening: Cell Viability Assay (CellTiter-Glo®)
This assay quantitatively measures ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after exposure to the test compounds.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom white plates
-
This compound analog library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handler and plate reader with luminescence detection capabilities
Protocol:
-
Cell Plating: Suspend cancer cells in culture medium at a pre-determined optimal density and dispense 40 µL per well into 384-well plates using an automated dispenser. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Addition: Prepare a working concentration plate of the analog library. Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of each analog to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Readout: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.[1] Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Hit Confirmation: Dose-Response and IC₅₀ Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition of cell viability) are further evaluated in a dose-response format to confirm their activity and determine their half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Follow the cell plating and incubation steps as in the primary screen.
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions).
-
Treat cells with the different concentrations of the hit compounds.
-
After the incubation period, perform the CellTiter-Glo® assay as described above.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and plot the dose-response curves to determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Secondary Screening: Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, to determine if the cytotoxic effect of the hit compounds is mediated through the induction of programmed cell death.[2]
Materials:
-
Confirmed hit compounds from the dose-response study
-
Caspase-Glo® 3/7 Assay kit
-
Other materials as listed for the primary screen
Protocol:
-
Plate and treat cells with various concentrations of the confirmed hit compounds as described for the dose-response study.
-
Incubate the plates for a period appropriate to detect apoptosis (e.g., 24 hours).
-
Assay Readout: Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of Caspase-Glo® 3/7 reagent to each well.[1]
-
Mix gently on an orbital shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. An increase in luminescence indicates activation of caspases 3 and 7.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between the this compound analogs.
Table 1: Primary Screen and Dose-Response Confirmation of this compound Analogs
| Analog ID | Primary Screen (% Inhibition at 10 µM) | IC₅₀ (µM) |
| ECA-001 | 85.2 | 1.5 |
| ECA-002 | 12.5 | > 50 |
| ECA-003 | 92.1 | 0.8 |
| ... | ... | ... |
Table 2: Secondary Apoptosis Assay Results for Confirmed Hits
| Analog ID | IC₅₀ (µM) | Max. Caspase 3/7 Activation (Fold Change vs. Control) |
| ECA-001 | 1.5 | 4.2 |
| ECA-003 | 0.8 | 5.8 |
| ... | ... | ... |
Signaling Pathway Visualization
While the specific signaling pathway for this compound is not yet elucidated, a common mechanism for cytotoxic natural products is the induction of the intrinsic apoptosis pathway. The following diagram illustrates this hypothetical pathway.
Conclusion
The described high-throughput screening workflow and detailed protocols provide a robust starting point for the identification and characterization of biologically active this compound analogs. This tiered approach, combining a primary cytotoxicity screen with a secondary apoptosis assay, allows for the efficient prioritization of compounds for further preclinical development as potential anti-cancer agents. The provided templates for data presentation and pathway visualization will aid researchers in organizing and interpreting their screening results.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Epi-cryptoacetalide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Epi-cryptoacetalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities are typically diastereomers, such as cryptoacetalide (B15525510) itself, and other stereoisomers formed during synthesis. Incomplete reactions or side-reactions can also lead to the presence of unreacted starting materials and byproducts. Given the complex tetracyclic structure with multiple stereocenters, achieving high diastereomeric purity is often the primary challenge.
Q2: My crude sample containing this compound shows a single spot on the TLC plate. Does this indicate it is pure?
A2: Not necessarily. Diastereomers often have very similar polarities and may not separate well using standard thin-layer chromatography (TLC) conditions.[1] A single spot on TLC is not a definitive indicator of purity. High-Performance Liquid Chromatography (HPLC) is a more powerful technique for resolving closely related isomers and should be used to assess the purity of your sample.[2]
Q3: Is this compound sensitive to acidic or basic conditions during purification?
A3: While specific stability data for this compound is not extensively published, its spiro-ketal moiety could be sensitive to strong acidic conditions, potentially leading to ring-opening or other rearrangements. It is advisable to use neutral pH conditions during extraction and chromatography where possible. A small-scale stability test on silica (B1680970) gel can help determine if the compound is prone to degradation on this stationary phase.[3]
Q4: Can I use crystallization to purify this compound?
A4: Diastereomeric recrystallization can be an effective method for separating stereoisomers if a suitable solvent system can be found.[4] This technique relies on the different physical properties of diastereomers, which allows one isomer to crystallize preferentially.[4] However, this method may require significant optimization and may not be suitable for all isomeric mixtures.
Troubleshooting Guide
Problem 1: Poor separation of this compound from its diastereomers by column chromatography.
| Possible Cause | Suggested Solution |
| Insufficient Resolution of Stationary Phase | Standard silica gel may not provide enough selectivity to separate closely related diastereomers. Consider using high-performance liquid chromatography (HPLC) with a high-resolution column. Reverse-phase (e.g., C18) or specialized chiral stationary phases can offer better separation. |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a thorough solvent screen using TLC or analytical HPLC to identify a solvent system that provides the best separation. Sometimes, a less polar solvent system with a longer column can improve resolution. |
| Column Overloading | Loading too much sample can lead to broad peaks and poor separation. Reduce the sample load and consider using a larger column if more material needs to be purified. |
| Compound Degradation on Silica | If this compound is degrading on the silica gel, this can result in streaking and the appearance of new impurity spots. Consider deactivating the silica gel with a small amount of a base like triethylamine (B128534) or switching to a different stationary phase such as alumina. |
Problem 2: Low recovery of this compound after purification.
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to Stationary Phase | The compound may be strongly binding to the stationary phase. Try adding a modifier to the mobile phase, such as a small amount of acid or base (if the compound is stable), to reduce strong interactions. |
| Compound is too Dilute in Fractions | The compound may have eluted but is too dilute to be detected easily. Concentrate a wider range of fractions and re-analyze by TLC or HPLC. |
| Precipitation on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column. Ensure the sample is fully dissolved before loading and consider using a stronger loading solvent (if compatible with the mobile phase). Dry loading the sample onto silica can also help. |
| Thermal or Light Instability | While not specifically documented for this compound, complex natural products can be sensitive to heat and light. Avoid excessive heating during solvent evaporation and protect the sample from direct light. |
Quantitative Data Summary
The following table presents hypothetical data from a typical two-step purification of a crude reaction mixture containing this compound.
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity of this compound (%) | Diastereomeric Excess (de %) |
| Crude Product | 500 | - | - | 65 | 30 |
| Silica Gel Chromatography | 500 | 350 | 70 | 85 | 70 |
| Preparative HPLC | 340 | 255 | 75 | >98 | >99 |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment
This protocol is a general guideline for assessing the purity of a sample containing this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks. The relative peak areas can be used to estimate the purity and diastereomeric ratio.
Protocol 2: Preparative HPLC for Diastereomer Separation
This protocol outlines a general procedure for separating this compound from its diastereomers.
-
Column: A larger-scale C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase: Use the same solvent system identified as optimal in the analytical HPLC method.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).
-
Sample Loading: Dissolve the sample in a minimal amount of a strong solvent (e.g., acetonitrile or methanol) and inject it onto the column. Ensure the injection volume is appropriate for the column size.
-
Fraction Collection: Collect fractions as the peaks elute from the column.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor diastereomer separation.
References
- 1. santaisci.com [santaisci.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of Epi-cryptoacetalide in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Epi-cryptoacetalide for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural organic compound.[1] Basic chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C18H22O3 |
| Molecular Weight | 286.37 g/mol |
| Target | Inhibitor of Apoptosis Protein (IAP)[1] |
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
The solubility of this compound in aqueous solutions is expected to be low. For initial stock solutions, it is recommended to use organic solvents. Common choices for poorly water-soluble compounds include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[2][3][4] The choice of solvent may be dependent on the specific requirements and tolerance of your cell line or assay system.
Q3: What is the general workflow for preparing this compound for an in vitro experiment?
The general workflow involves preparing a high-concentration stock solution in an organic solvent and then diluting it to the final desired concentration in your aqueous cell culture medium.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I add it to my aqueous cell culture medium.
This is a common issue when working with hydrophobic compounds. Here are several strategies to overcome this, ranging from simple to more complex techniques.
Solution 1: Optimize the Final Solvent Concentration
The concentration of the organic solvent in your final culture medium might be too low to maintain the solubility of this compound.
-
Recommendation: While high concentrations of organic solvents can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. You may need to optimize this for your specific cell line.
Solution 2: Utilize Co-solvents
A co-solvent system can improve the solubility of hydrophobic compounds in aqueous solutions.
-
Recommendation: Prepare your stock solution in a primary solvent like DMSO, and for dilution into your aqueous medium, consider using a medium that is supplemented with a less toxic co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol. The final concentration of these co-solvents will need to be optimized for cell viability.
Solution 3: Employ Solubilizing Agents
For particularly challenging compounds, the use of surfactants or cyclodextrins can be effective.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, aiding in its dispersion in aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used.
Summary of Solubilization Strategies
| Strategy | Description | Key Considerations |
| Optimize Primary Solvent | Ensure the final concentration of the organic stock solvent (e.g., DMSO) in the culture medium is sufficient to maintain solubility without causing cellular toxicity. | Test the tolerance of your specific cell line to the organic solvent. |
| Co-solvency | Use a mixture of a primary organic solvent and a less toxic, water-miscible co-solvent (e.g., PEG 300, propylene glycol) to improve solubility in the final aqueous solution. | The final concentration of all solvents must be optimized for cell health. |
| Micellar Solubilization | Use non-ionic surfactants (e.g., Tween® 80) to form micelles that encapsulate the compound. | Surfactant concentration needs to be carefully controlled to avoid cell lysis. |
| Complexation | Utilize cyclodextrins to form inclusion complexes with this compound, enhancing its solubility. | The type of cyclodextrin (B1172386) and the molar ratio to the compound are important parameters. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Aseptically handle all materials in a laminar flow hood.
-
Weighing: Carefully weigh out 2.86 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Determining the Maximum Tolerated Solvent Concentration for a Cell Line
-
Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your chosen organic solvent (e.g., DMSO) in your complete cell culture medium. A typical range to test would be from 0.01% to 2% (v/v).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to determine the concentration of the solvent that does not significantly impact cell viability.
Signaling Pathway
This compound is listed as targeting the Inhibitor of Apoptosis Protein (IAP). IAPs are a family of proteins that function as endogenous inhibitors of apoptosis (programmed cell death). A simplified diagram of a relevant signaling pathway is shown below.
References
Technical Support Center: Epi-cryptoacetalide Synthesis
Welcome to the technical support center for the synthesis of Epi-cryptoacetalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this compound. The following information is based on the total synthesis of cryptoacetalide (B15525510), which is typically produced as an inseparable mixture with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ratio of this compound to Cryptoacetalide in the final product mixture?
A1: The synthesis typically yields an inseparable mixture of Cryptoacetalide and this compound. The reported ratio of these diastereomers is approximately 2:1 in favor of Cryptoacetalide.[1]
Q2: What are the key steps in the synthesis of the this compound and Cryptoacetalide mixture?
A2: The synthesis involves two key transformations: a microwave-mediated [2+2+2] cyclo-trimerization to construct the central benzene (B151609) ring, and a subsequent photo-induced oxidative radical cyclization to form the characteristic spiro-ketal moiety.[1][2][3]
Q3: Can the ratio of this compound to Cryptoacetalide be altered?
A3: The diastereomeric ratio is determined during the final photo-induced oxidative spiroketalization step. While the primary literature does not provide an extensive study on altering this ratio, the stereochemical outcome of radical cyclizations can be influenced by factors such as the choice of solvent, temperature, and the presence of additives. Further experimentation would be needed to optimize for a higher yield of the epi-isomer.
Q4: What are the common purification challenges?
A4: this compound and Cryptoacetalide are reported to be inseparable by standard chromatographic techniques such as column chromatography.[1] This necessitates carrying the mixture through the final steps and characterizing the product as a diastereomeric mixture.
Troubleshooting Guides
Problem 1: Low yield in the microwave-mediated [2+2+2] cyclo-trimerization step.
This key step forms the aromatic core of the molecule. Low yields can often be attributed to catalyst deactivation, incomplete reaction, or side product formation.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Ensure the ruthenium catalyst (e.g., Cp*RuCl(cod)) is fresh and handled under inert conditions to prevent oxidation. Consider using a freshly opened bottle or purifying the catalyst before use. |
| Suboptimal Microwave Conditions | Optimize the microwave power and temperature. A temperature that is too low may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. Experiment with a range of temperatures around the reported 130 °C. |
| Solvent Purity | Use anhydrous and degassed toluene. The presence of water or oxygen can interfere with the catalytic cycle. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time in small increments. |
| Side Product Formation | The formation of oligomeric side products can occur. Ensure slow and controlled heating in the microwave to maintain a consistent temperature. |
Problem 2: Poor yield or undesired side products in the photo-induced oxidative spiroketalization.
This final step is crucial for the formation of the spiro-ketal moiety and establishing the diastereomeric center.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Radical Generation | Ensure the light source (e.g., 200 W Xe/Hg lamp) is functioning correctly and is positioned for optimal irradiation of the reaction mixture. The reaction time of 1 hour should be carefully monitored. |
| Degradation of Reagents | Use freshly purified iodobenzene (B50100) diacetate and iodine. These reagents can degrade over time, leading to lower yields. |
| Solvent Quality | Use dry benzene to prevent quenching of radical intermediates. |
| Formation of Over-oxidized Products | Excessive irradiation time or a high concentration of oxidizing agents can lead to undesired side products. Adhere to the reported reaction time and stoichiometry. |
| Low Diastereoselectivity | While a 2:1 ratio is reported, significant deviation might indicate issues with the reaction setup. Ensure the reaction is run at a consistent temperature, as heat can sometimes influence the stereochemical outcome of radical reactions. |
Experimental Protocols
Key Experiment: Microwave-Mediated [2+2+2] Cyclo-trimerization
This protocol describes the formation of the tetracyclic aromatic intermediate.
Materials:
-
Triyne precursor
-
Cp*RuCl(cod) (Ruthenium catalyst)
-
Anhydrous toluene
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the triyne precursor in anhydrous toluene.
-
Add Cp*RuCl(cod) (typically 5-10 mol%) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 130 °C for the specified time (monitor by TLC for completion).
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the aromatic intermediate.
Key Experiment: Photo-induced Oxidative Spiroketalization
This protocol details the final step to generate the Cryptoacetalide/Epi-cryptoacetalide mixture.
Materials:
-
Tetracyclic alcohol precursor
-
Iodobenzene diacetate
-
Iodine
-
Dry benzene
-
200 W Xe/Hg lamp
Procedure:
-
Dissolve the alcohol precursor in dry benzene in a suitable reaction vessel.
-
Add iodobenzene diacetate (approx. 3 equivalents) and iodine (approx. 2 equivalents) to the solution under a nitrogen atmosphere.
-
Seal the vessel and irradiate with a 200 W Xe/Hg lamp for 1 hour.
-
After cooling to room temperature, dilute the mixture with ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product mixture of Cryptoacetalide and this compound.
Visualizations
Caption: Synthetic pathway to the Cryptoacetalide/Epi-cryptoacetalide mixture.
Caption: Troubleshooting workflow for the synthesis.
Caption: Key factors influencing the overall yield of the synthesis.
References
Stability of Epi-cryptoacetalide under experimental conditions
Disclaimer: Specific stability data for Epi-cryptoacetalide is not extensively available in public literature. The following information is based on the general stability of diterpenoids and other natural products and should be used as a guideline for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: As a diterpenoid, the stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.[1][2] While some diterpenoids are relatively stable, others can be prone to degradation, especially in solution or in their amorphous solid state.[3] It is crucial to handle and store the compound under appropriate conditions to maintain its integrity.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, 4°C may be acceptable. When in solution, it is advisable to use freshly prepared solutions or store them at -20°C or -80°C for limited periods. The choice of solvent can also impact stability.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of diterpenoids and other natural products, potential degradation pathways for this compound may include oxidation, hydrolysis of ester or lactone functionalities (if present), and rearrangements.[2][4] Exposure to acidic or basic conditions, as well as light and oxygen, can promote these degradation processes.[2]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for quantifying the parent compound and detecting degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradants.[7]
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound in my aqueous solution during my experiment.
-
Possible Cause: The pH of your solution may be promoting hydrolysis or other pH-dependent degradation. The temperature of your experiment might be too high, accelerating degradation.
-
Troubleshooting Steps:
-
Check the pH of your solution: Determine the pH and, if possible, adjust it to a more neutral range (pH 6-8) using a suitable buffer system, unless your experimental conditions require a specific pH.
-
Control the temperature: Perform your experiments at the lowest feasible temperature. If possible, run a temperature stability study to understand the compound's sensitivity to heat.
-
Use fresh solutions: Prepare your this compound solutions immediately before use.
-
Consider a different solvent: If your experiment allows, consider using an aprotic organic solvent, which may offer better stability.
-
Problem 2: My results for the biological activity of this compound are inconsistent between experiments.
-
Possible Cause: Inconsistent storage and handling of the compound may be leading to variable levels of degradation. The compound may be degrading in the assay medium.
-
Troubleshooting Steps:
-
Standardize your handling protocol: Ensure that all aliquots of this compound are stored under the same conditions (temperature, light protection) and for similar durations.
-
Assess stability in assay medium: Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay medium under the exact experimental conditions (e.g., 37°C, 5% CO2).
-
Include a positive control: Use a stable, known active compound as a positive control in your assays to ensure the consistency of the assay itself.
-
Problem 3: I see additional peaks appearing in my HPLC analysis of an aged this compound sample.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize the degradants: If possible, use LC-MS or NMR to identify the structure of the degradation products. This can provide insights into the degradation pathway.
-
Perform forced degradation studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if you can reproduce the observed degradation products. This can help confirm their origin and understand the compound's liabilities.[2][8][9]
-
Optimize storage and handling: Based on the identified degradation pathway, refine your storage and handling procedures to minimize the formation of these impurities.
-
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | Parameter | Value | % Recovery (Hypothetical) |
| pH Stability | pH 3 (48h, 25°C) | 85% | |
| pH 7 (48h, 25°C) | 98% | ||
| pH 9 (48h, 25°C) | 75% | ||
| Temperature Stability | 4°C (Solid, 1 month) | >99% | |
| 25°C (Solid, 1 month) | 95% | ||
| 40°C (Solid, 1 month) | 80% | ||
| Photostability | Light (Solid, 24h) | 90% | |
| Dark (Solid, 24h) | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.[2][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Dilute 1 mL of the stock solution with 1 mL of methanol.
-
Incubate the solution at 60°C, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound and a solution in methanol to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for 24 hours.
-
Keep control samples (solid and solution) in the dark at the same temperature.
-
After exposure, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
-
Protocol 2: Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer at a defined temperature over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Methanol (HPLC grade)
-
Incubator or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration. A small amount of a co-solvent like DMSO or ethanol (B145695) may be used to aid dissolution, but its final concentration should be kept low (e.g., <1%).
-
Incubation:
-
Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).
-
Protect the solution from light if the compound is known to be light-sensitive.
-
-
Sampling:
-
Withdraw aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Immediately quench any further degradation by adding an equal volume of cold methanol or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples from each time point by a validated HPLC method.
-
Quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate and the half-life (t₁/₂) of the compound under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro | animal | Cambridge Core [cambridge.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Quantitative analysis of four major diterpenoids in Andrographis paniculata by 1H NMR and its application for quality control of commercial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rjptonline.org [rjptonline.org]
Troubleshooting inconsistent results in Epi-cryptoacetalide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Epi-cryptoacetalide in various assays. Given its activity as a natural diterpenoid with high affinity for the Estrogen Receptor-α (ER-α) and the Prostaglandin E2 receptor subtype 2 (EP2), this guide focuses on troubleshooting common issues in related experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a natural diterpenoid known to exhibit high affinity for the Estrogen Receptor-α (ER-α) and the Prostaglandin E2 receptor subtype 2 (EP2). It has demonstrated potential anti-endometriosis activities.
Q2: I am observing high variability between replicate wells in my cell-based assay with this compound. What are the common causes?
A2: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding is a primary cause; ensure a homogeneous cell suspension and use calibrated pipettes for dispensing. Edge effects, where wells on the perimeter of the plate evaporate more quickly, can also contribute; consider filling the outer wells with sterile buffer or media and excluding them from analysis. Finally, ensure that this compound is fully solubilized in your media to prevent concentration gradients across the plate.
Q3: My dose-response curve for this compound is not sigmoidal. What could be the issue?
A3: An irregular dose-response curve can indicate several problems. Firstly, the concentration range of this compound may be inappropriate. Conduct a wider range of dilutions to ensure you capture the full dynamic range of the response. Secondly, at high concentrations, the compound may be precipitating out of solution or causing cytotoxicity, which can confound the results of functional assays. It is advisable to perform a cell viability assay in parallel to your functional assay to rule out cytotoxic effects.
Q4: Can this compound, as a diterpenoid, interfere with common cell viability assays?
A4: Yes, natural products like diterpenoids can sometimes interfere with assays that rely on metabolic reduction, such as those using tetrazolium salts (e.g., MTT, MTS). These compounds can have inherent reducing properties, leading to a false positive signal for cell viability. If you suspect interference, consider using a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures ATP as an indicator of metabolically active cells, or a Sulforhodamine B (SRB) assay that quantifies total cellular protein.
Troubleshooting Guides
Estrogen Receptor-α (ER-α) Binding Assays
Issue: Inconsistent or low binding of this compound in a competitive ER-α binding assay.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Inactive Receptor Preparation | Ensure the ER-α protein or cell lysate is properly stored and has not expired. Use a positive control ligand (e.g., 17β-estradiol) to verify receptor activity. |
| Suboptimal Assay Buffer | Verify the pH and composition of your binding buffer. Ensure it is compatible with both the receptor and the ligand. |
| Insufficient Incubation Time | Optimize the incubation time to ensure the binding reaction has reached equilibrium. |
| High Non-Specific Binding | Include a control with a high concentration of a known unlabeled ligand to determine non-specific binding. Adjust buffer components (e.g., add a mild detergent) to reduce non-specific interactions. |
Prostaglandin E2 Receptor (EP2) Functional Assays (e.g., cAMP measurement)
Issue: No significant change in cAMP levels after treating cells with this compound.
| Potential Cause | Recommended Solution |
| Low EP2 Receptor Expression | Confirm the expression of the EP2 receptor in your cell line using techniques like qPCR or western blotting. Consider using a cell line that overexpresses the human EP2 receptor. |
| Ligand Degradation | Prepare fresh dilutions of this compound for each experiment. Diterpenoids can be sensitive to storage conditions. |
| Cell Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that the treatment time is appropriate and optimized for your cell system. |
| Assay Interference | Some compounds can interfere with the cAMP detection reagents. Run a control with this compound in a cell-free system to check for direct interference with the assay components. |
| Incorrect Agonist Concentration | If testing for antagonistic effects, ensure the concentration of the stimulating agonist (e.g., PGE2) is at or near its EC50 to allow for measurable inhibition. |
General Cell-Based Assays
Issue: High background signal in a fluorescence- or luminescence-based assay.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | Measure the fluorescence of this compound in cell-free media to determine its intrinsic fluorescence at the excitation and emission wavelengths used in your assay. If significant, consider a different assay or adjust calculations to subtract the background. |
| Media Components | Phenol (B47542) red in cell culture media can cause high background fluorescence. Use phenol red-free media for fluorescence-based assays. |
| Contamination | Mycoplasma or bacterial contamination can affect cellular metabolism and assay readouts. Regularly test your cell cultures for contamination.[1] |
| Inappropriate Microplate | For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk and background. For luminescence, use white-walled, solid-bottom plates to maximize signal.[2][3] |
Experimental Protocols
ER-α Competitive Binding Assay Protocol
This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.
-
Preparation of ER-α Cytosol: Prepare uterine cytosol from ovariectomized rats as a source of ER-α.
-
Assay Buffer: Use a Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
-
Ligand Preparation: Prepare serial dilutions of this compound and a known competitor (e.g., 17β-estradiol) in the assay buffer.
-
Binding Reaction: In a microplate, combine the ER-α cytosol preparation, a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]-E2), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite (HAP) or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled estradiol.
Cell Viability (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: this compound binding to ER-α and subsequent signaling.
Caption: EP2 receptor signaling pathway initiated by this compound.
Caption: General troubleshooting workflow for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor analysis for breast cancer: current issues and keys to increasing testing accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with Epi-cryptoacetalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epi-cryptoacetalide in vivo. Given the limited specific in vivo data for this compound, this guide incorporates data from related diterpenoids and general best practices for in vivo studies of poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a natural diterpenoid compound isolated from Salvia miltiorrhiza. It has been identified to have anti-endometriosis activities. Its primary molecular targets are Estrogen Receptor-α (ER-α) and Prostaglandin E2 receptor subtype 2 (EP2), with reported Ki values of 0.3 μM and 1.92 μM, respectively.
Q2: What are the potential therapeutic applications of this compound?
A2: Based on its activity at ER-α and EP2 receptors, this compound is being investigated for its potential in treating endometriosis. Its components are found in Salvia miltiorrhiza, a plant used in traditional medicine for various conditions including cardiovascular and inflammatory diseases.
Q3: What is the recommended starting dose for in vivo experiments with this compound?
A3: There is currently no established optimal in vivo dosage for this compound. However, based on studies with other diterpenoids from Salvia miltiorrhiza, a pilot dose-ranging study is recommended. The table below provides examples of in vivo dosages for other similar compounds, which can serve as a starting point for designing your study.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is a lipophilic compound and is expected to have poor water solubility. Therefore, a suitable vehicle is required for its administration. Common approaches for formulating poorly soluble compounds for in vivo studies include using a co-solvent system, a suspension, or a lipid-based formulation. It is crucial to perform solubility tests with different vehicles to find the most appropriate one for your experimental needs. A vehicle control group should always be included in your in vivo experiments.
Q5: What are the known signaling pathways activated by this compound's targets?
A5: this compound's targets, ER-α and EP2, are involved in distinct signaling pathways. ER-α is a nuclear hormone receptor that primarily functions as a ligand-activated transcription factor.[1][2][3] The EP2 receptor is a G-protein coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | This compound is a lipophilic molecule with low aqueous solubility. | - Vehicle Optimization: Test a panel of GRAS (Generally Recognized as Safe) vehicles. Start with common co-solvents like DMSO, PEG400, or ethanol, ensuring the final concentration in the dosing solution is well-tolerated by the animals. For oral administration, consider formulating as a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).- Particle Size Reduction: If using a suspension, micronization of the compound can improve its dissolution rate and bioavailability.- pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility. |
| High Variability in In Vivo Response | - Inconsistent formulation preparation.- Variable dosing accuracy.- Biological variability in animals. | - Standardize Formulation Protocol: Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure they are homogenous before and during administration.- Accurate Dosing: Use appropriate and calibrated equipment for dosing. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.- Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| No Observed In Vivo Efficacy | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism or clearance of the compound. | - Dose Escalation Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that elicits a biological response.- Pharmacokinetic (PK) Study: Perform a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will provide insights into its bioavailability and half-life.- Alternative Route of Administration: If oral bioavailability is low, consider other routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the experimental model. |
| Observed Toxicity or Adverse Events | - Compound-related toxicity.- Vehicle-related toxicity. | - Toxicity Assessment: In your dose-ranging study, carefully monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).- Vehicle Toxicity Control: Always include a vehicle-only control group to ensure that any observed adverse effects are not due to the formulation excipients. |
Data Presentation
Table 1: In Vivo Administration of Diterpenoids from Salvia miltiorrhiza (for reference)
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Reference |
| Tanshinone IIA | Rat | 20 mg/kg | Intravenous | Not specified | --INVALID-LINK-- |
| Cryptotanshinone | Mouse | 10, 20, 40 mg/kg | Intraperitoneal | Not specified | --INVALID-LINK-- |
| Dihydrotanshinone I | Mouse | 25, 50 mg/kg | Oral | 0.5% CMC-Na | --INVALID-LINK-- |
Disclaimer: The data in this table is for informational purposes only and is derived from studies on related compounds. Researchers should conduct their own dose-finding studies for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (Suspension)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Sonicator
-
Vortex mixer
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
If necessary, gently grind the powder in a mortar and pestle to reduce particle size.
-
In a sterile tube, add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Vortex the suspension for 5-10 minutes to ensure thorough mixing.
-
Sonicate the suspension for 10-15 minutes to aid in dispersion and reduce particle aggregation.
-
Visually inspect the suspension for homogeneity before each administration. Vortex immediately before drawing up the dose.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Endometriosis (Example)
-
Animal Model:
-
Female BALB/c mice (8-10 weeks old)
-
Induction of endometriosis via surgical implantation of uterine tissue into the peritoneal cavity.
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: Endometriosis + Vehicle
-
Group 3: Endometriosis + this compound (Low dose)
-
Group 4: Endometriosis + this compound (Mid dose)
-
Group 5: Endometriosis + this compound (High dose)
-
Group 6: Endometriosis + Positive Control (e.g., Leuprolide acetate)
-
-
Dosing and Administration:
-
Allow animals to recover for 7-10 days post-surgery.
-
Administer the vehicle, this compound, or positive control daily via oral gavage for 21 days.
-
Monitor animal body weight and general health daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Surgically excise the endometriotic lesions and measure their weight and volume.
-
Collect tissue samples for histological analysis (e.g., H&E staining) and molecular analysis (e.g., qPCR, Western blot for ER-α and EP2 downstream targets).
-
Mandatory Visualizations
Caption: Estrogen Receptor-α (ER-α) Signaling Pathway.
Caption: Prostaglandin E2 Receptor 2 (EP2) Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
References
Preventing degradation of Epi-cryptoacetalide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Epi-cryptoacetalide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is expected to be the hydrolysis of its cyclic acetal (B89532) functional group. This reaction is typically catalyzed by the presence of acid and results in the cleavage of the acetal ring to form a diol and a carbonyl group. Acetals are generally stable in neutral to strongly basic environments.
Q2: What factors can influence the rate of this compound degradation?
A2: Several factors can influence the degradation rate:
-
pH: The hydrolysis of the acetal group is acid-catalyzed. Lower pH values will significantly accelerate degradation.
-
Temperature: Higher temperatures will increase the rate of the hydrolysis reaction.
-
Solvent Composition: The presence of water is necessary for hydrolysis. The polarity and protic nature of the solvent can also influence the reaction rate.
-
Presence of Catalysts: Besides protons (acid), other Lewis acids can also catalyze acetal hydrolysis.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution in the neutral to slightly basic range (pH 7-8). Use a well-buffered system to avoid pH fluctuations.
-
Temperature Control: Store solutions of this compound at low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation kinetics.
-
Solvent Selection: Use aprotic or anhydrous solvents whenever possible if your experimental design allows. If aqueous solutions are necessary, minimize the water content and consider using co-solvents.
-
Avoid Acidic Contaminants: Ensure all glassware and reagents are free from acidic residues.
Q4: What are the signs of this compound degradation?
A4: Degradation can be monitored by various analytical techniques. A primary indicator would be a decrease in the concentration of this compound over time, accompanied by the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) corresponding to the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in an aqueous formulation. | Acid-catalyzed hydrolysis of the cyclic acetal. | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly basic level (pH 7-8) using a suitable buffer. 3. Store the formulation at a lower temperature (e.g., 2-8 °C). |
| Inconsistent results between experimental runs. | Variability in pH, temperature, or storage time. | 1. Standardize your protocol for solution preparation, ensuring consistent pH and temperature. 2. Prepare fresh solutions of this compound for each experiment. 3. If solutions must be stored, validate the storage conditions to ensure stability over the required period. |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound. | 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and confirm if they correspond to expected hydrolysis products. |
Quantitative Data on Acetal Stability (Illustrative Examples)
The following tables summarize representative data on the hydrolysis rates of simple cyclic acetals to illustrate the expected stability trends for a compound like this compound. Note: This data is not for this compound itself but serves as a general guide.
Table 1: Effect of pH on the Half-Life (t½) of a Simple Cyclic Acetal at 25°C
| pH | Half-Life (t½) | Relative Stability |
| 3 | Minutes | Very Low |
| 5 | Hours | Low |
| 7 | Days to Weeks | High |
| 9 | Months | Very High |
Table 2: Effect of Temperature on the Hydrolysis Rate Constant (k) of a Simple Cyclic Acetal at pH 5
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Relative Rate |
| 4 | 1.0 x 10⁻⁶ | 1x |
| 25 | 1.5 x 10⁻⁵ | 15x |
| 37 | 5.0 x 10⁻⁵ | 50x |
Experimental Protocols
Protocol 1: Determination of this compound Stability in a Given Solution
Objective: To determine the degradation rate of this compound under specific experimental conditions (e.g., a particular buffer and temperature).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Reaction Setup: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for your analytical method.
-
Incubation: Incubate the solution at the desired temperature.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by adding a neutralizing agent (e.g., a small amount of a basic buffer) or by freezing the sample.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Forced Degradation Study
Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH). (Note: Acetal is expected to be stable, but this is a standard stress condition).
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Analysis: Analyze the stressed samples by HPLC with a photodiode array (PDA) detector and by LC-MS to separate and identify the degradation products.
Visualizations
Technical Support Center: Quantification of Epi-cryptoacetalide in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Epi-cryptoacetalide, a diterpenoid found in Salvia species, within complex matrices. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a diterpenoid compound isolated from plants of the Salvia genus, such as Salvia miltiorrhiza and Salvia przewalskii.[1] The quantification of this compound is crucial for understanding its pharmacological properties, ensuring the quality and consistency of herbal medicinal products, and for pharmacokinetic studies in drug development.
Q2: Which analytical techniques are most suitable for quantifying this compound in complex mixtures?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for the qualitative and quantitative analysis of diterpenoids like this compound in complex plant extracts.[2][3] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices.[2][3]
Q3: I cannot find a commercial standard for this compound. What are my options?
A3: If a certified reference standard for this compound is unavailable, consider the following approaches:
-
Isolation and Purification: Isolate this compound from a known plant source, such as Salvia przewalskii, and characterize it thoroughly using techniques like NMR and high-resolution mass spectrometry to confirm its identity and purity.
-
Use of a Structural Analogue: If isolation is not feasible, a closely related and commercially available diterpenoid from Salvia may be used as a surrogate standard for semi-quantitative analysis. However, it is crucial to validate this approach and acknowledge the potential for quantitative inaccuracies.
-
Custom Synthesis: Contract a specialized chemical synthesis company to synthesize this compound.
Q4: What are the key validation parameters to consider when developing a quantification method for this compound?
A4: According to international guidelines (e.g., ICH), the key validation parameters for an analytical method include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC and LC-MS/MS analysis of this compound and other diterpenoids in complex mixtures.
HPLC Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with free silanol (B1196071) groups on the column.- Column overload.- Inappropriate mobile phase pH.- Dead volume in the HPLC system. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Check and minimize the length and diameter of tubing, especially between the column and detector. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload.- High injection volume. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Dilute the sample.- Reduce the injection volume. |
| Broad Peaks | - Low mobile phase elution strength.- Column contamination or degradation.- High dead volume. | - Increase the proportion of the organic solvent in the mobile phase.- Wash the column with a strong solvent or replace it if necessary.- Check for and minimize any extra column volume. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Leaks in the system. | - Use high-purity solvents and filter the mobile phase. Clean the detector cell.- Degas the mobile phase and purge the pump.- Check all fittings for leaks and tighten or replace as needed. |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column.- Gradient profile not optimized. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, additives).- Select a column with a different stationary phase or higher efficiency (smaller particle size).- Adjust the gradient slope and time to improve separation. |
LC-MS/MS Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization of the analyte.- Matrix effects (ion suppression).- Suboptimal MS parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider atmospheric pressure chemical ionization (APCI) if ESI is not effective.- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Dilute the sample.- Optimize MS parameters such as collision energy and cone voltage for the specific analyte. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting matrix components competing for ionization. | - Improve chromatographic separation to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.- Implement more effective sample cleanup procedures. |
| Inconsistent Results | - Instability of the analyte in the sample or autosampler.- Fluctuation in MS source conditions.- Carryover from previous injections. | - Check the stability of this compound in the sample matrix and autosampler conditions. Use cooled autosampler if necessary.- Allow sufficient time for the MS source to stabilize. Monitor system suitability.- Optimize the autosampler wash procedure with a strong solvent to minimize carryover. |
Quantitative Data Summary
| Parameter | Typical Value Range for Salvia Diterpenoids |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 3.0 - 16 ng/mL |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL (Estimated based on typical LOD to LOQ ratios) |
| Intra-day Precision (RSD) | < 3% |
| Inter-day Precision (RSD) | < 3% |
| Recovery | 96.2 - 101.8% |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of diterpenoids from Salvia species, which can be adapted for the quantification of this compound.
Sample Preparation: Solid-Liquid Extraction
-
Grinding: Grind the dried plant material (e.g., roots of Salvia przewalskii) into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a flask.
-
Add 50 mL of a suitable solvent. Based on solubility data, solvents like methanol (B129727), ethanol, acetone, or a mixture thereof are appropriate.
-
Perform extraction using a method such as ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.
-
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before HPLC or LC-MS/MS analysis.
-
Internal Standard: For accurate quantification, especially with LC-MS/MS, add a known concentration of a suitable internal standard to the sample before extraction or before analysis.
HPLC-PDA Analysis Protocol (General)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example Gradient: Start with 10-20% B, increase to 80-90% B over 30-40 minutes, hold for 5-10 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection: PDA detector, monitoring a range of wavelengths (e.g., 200-400 nm) and extracting the chromatogram at the wavelength of maximum absorbance for the analyte of interest.
-
Injection Volume: 5 - 20 µL.
LC-MS/MS Analysis Protocol (General)
-
Chromatography: Utilize a UHPLC system for better resolution and shorter run times.
-
Column: C18 or other suitable reversed-phase column with a smaller particle size (e.g., ≤ 2.1 µm).
-
Mobile Phase: Similar to HPLC, but using MS-compatible additives like formic acid or ammonium (B1175870) formate.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode for diterpenoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires the selection of precursor and product ion transitions for this compound.
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID). These transitions need to be optimized for the specific compound.
-
-
Optimization: Optimize source and compound-specific parameters (e.g., cone voltage, collision energy) by infusing a standard solution of the analyte, if available.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common peak shape problems.
References
- 1. This compound | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Development and Validation of a Novel LC-MS/MS Method for the Quantitation of 19 Fingerprint Phytochemicals in Salvia Species: A Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the inseparable mixture of Epi-cryptoacetalide and cryptoacetalide
Technical Support Center: Epi-cryptoacetalide and Cryptoacetalide Mixture
Welcome to the technical support center for handling the inseparable mixture of this compound and Cryptoacetalide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with this diastereomeric pair.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Cryptoacetalide, and why are they difficult to separate?
A1: this compound and Cryptoacetalide are diastereomers, specifically epimers, which are stereoisomers that differ in configuration at only one of several stereogenic centers. Because of their nearly identical physical and chemical properties—such as polarity, solubility, and boiling point—they often co-elute in standard chromatographic systems, making their separation challenging.[1] Effective separation requires highly selective analytical techniques that can exploit the subtle differences in their three-dimensional structures.
Q2: How can I confirm the presence of both epimers in my sample mixture?
A2: The presence of both epimers can be confirmed using high-resolution analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) with a high-resolution column: A slight peak shoulder or broadening may indicate the presence of more than one compound.[2] Using a diode array detector (DAD) can help assess peak purity; if the UV spectra across the peak are not identical, it suggests co-elution.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 500 MHz or higher) may reveal distinct signals for protons or carbons near the epimeric center. While most of the spectra will overlap, specific peaks may appear as pairs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show the same mass for both epimers, coupling it with a highly efficient chromatography method can help differentiate them.
Q3: My HPLC method shows only one broad peak. How can I improve the separation?
A3: A single broad peak or two poorly resolved peaks is a common issue.[3] Here are several strategies to improve resolution:
-
Optimize HPLC Conditions: Systematically vary parameters such as the stationary phase, mobile phase composition, temperature, and flow rate. Sometimes, minor changes can significantly impact selectivity.[4][5]
-
Try Different Stationary Phases: Standard C18 columns may not be sufficient. Experiment with different column chemistries, such as phenyl-hexyl, polar-embedded, or chiral stationary phases (CSPs).[6][7] CSPs, in particular, are designed to interact differently with stereoisomers and can be highly effective.[8]
-
Explore Alternative Chromatography Techniques: Supercritical Fluid Chromatography (SFC) often provides different selectivity compared to HPLC and can be highly effective for separating stereoisomers.[9][][11] SFC uses supercritical CO2 as the main mobile phase, which has different properties than liquid solvents.[]
Q4: Are there any chemical modification strategies to enhance separation?
A4: Yes, chemical derivatization is a powerful technique. By reacting the mixture with a chiral derivatizing agent (CDA), you can convert the epimers into a new pair of diastereomers.[12][13][14] The newly introduced chiral center can exaggerate the structural differences between the two molecules, making them easier to separate on a standard (achiral) chromatography column.[13][15] After separation, the derivatizing agent can be cleaved to yield the pure epimers.
Q5: What if separation is not feasible? Can I still study the biological activity?
A5: If preparative separation is not achievable, you can still proceed with biological studies, though it requires careful experimental design.
-
Test the Mixture: Evaluate the biological activity of the defined mixture.
-
Synthesize Pure Isomers: If possible, pursue a stereoselective synthesis route that yields only one of the epimers. This allows for unambiguous testing of each isomer's biological activity.
-
Compare Activities: By comparing the activity of the mixture to that of the pure isomer, you can infer the activity of the other epimer.
Troubleshooting and Experimental Protocols
Protocol 1: HPLC Method Development for Epimer Separation
This protocol outlines a systematic approach to developing an HPLC method for resolving the this compound and Cryptoacetalide mixture.
Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of the two epimers.
Methodology:
-
Column Screening: Test a variety of stationary phases. Start with a standard C18 and progress to columns with different selectivities.
-
Phase 1: C18 (e.g., Waters XBridge C18)
-
Phase 2: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
-
Phase 3: Chiral Stationary Phase (e.g., Astec Cellulose DMP)
-
-
Mobile Phase Optimization: For each column, screen different mobile phase compositions.
-
Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) often provide different selectivities.[4]
-
Additives: Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
-
Gradient Optimization: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, run a shallow gradient around the elution point of the epimers (e.g., 30-45% B over 30 minutes).
-
Temperature Variation: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 60°C). Temperature can affect the interaction kinetics between the analytes and the stationary phase, altering selectivity.[4]
Data Presentation: HPLC Screening Results
| Column Type | Mobile Phase B | Gradient | Temp (°C) | Retention Time (min) | Resolution (Rs) |
| XBridge C18 | Acetonitrile | 30-50% over 20 min | 40 | 12.5 (Broad) | 0.6 |
| Phenyl-Hexyl | Acetonitrile | 35-55% over 20 min | 40 | 14.1, 14.5 | 1.1 |
| Phenyl-Hexyl | Methanol | 50-70% over 20 min | 40 | 16.2, 16.9 | 1.4 |
| Cellulose DMP | Methanol | 50-70% over 20 min | 25 | 18.5, 19.8 | 1.9 |
Table 1: Hypothetical results from an HPLC method development screen. The chiral column with methanol provided the best separation.
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
SFC is an excellent alternative to HPLC for chiral and diastereomeric separations.[9][]
Objective: To achieve baseline separation using SFC.
Methodology:
-
Column Selection: Use columns common for SFC, such as those with unmodified silica (B1680970) or specialized chiral phases.
-
Mobile Phase: The primary mobile phase is supercritical CO2.
-
Co-solvent Screening: Screen various alcohol co-solvents (e.g., Methanol, Ethanol, Isopropanol) at a range of 5-40%.
-
Additive Screening: Additives like ammonium (B1175870) acetate (B1210297) can significantly alter selectivity on some stationary phases.[6]
Data Presentation: SFC Screening Results
| Column Type | Co-Solvent | Gradient | Back Pressure | Retention Time (min) | Resolution (Rs) |
| Silica | Methanol | 5-25% over 10 min | 150 bar | 4.5, 4.8 | 1.2 |
| Cellulose-1 | Isopropanol | 5-25% over 10 min | 150 bar | 6.1, 6.8 | 2.1 |
Table 2: Hypothetical results from an SFC screen, showing successful baseline separation.
Visualizations
Logical Workflow for Separation
The following diagram illustrates a logical workflow for tackling the separation challenge.
Caption: A workflow for the systematic approach to separating the epimeric mixture.
Hypothetical Signaling Pathway
The separation of epimers is critical if they exhibit different biological activities. For example, one might be an agonist while the other is an antagonist for a specific biological target.
Caption: Diagram of how epimers could differentially modulate a signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. bvchroma.com [bvchroma.com]
- 4. HPLC - Method development for impurities in drug product - Page 2 - Chromatography Forum [chromforum.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. sphinxsai.com [sphinxsai.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Bioavailability of Epi-cryptoacetalide
Welcome to the Technical Support Center for Epi-cryptoacetalide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the oral bioavailability of this compound. Given that this compound is soluble in organic solvents such as chloroform, dichloromethane, and DMSO, it is likely a hydrophobic compound with poor aqueous solubility, a common cause of low oral bioavailability.[1]
This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you design and execute effective bioavailability enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter in drug development?
A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action. For orally administered drugs, low bioavailability can lead to insufficient therapeutic efficacy and high inter-individual variability in patient response. Optimizing bioavailability is crucial for ensuring consistent and effective drug performance.
Q2: What are the primary factors that limit the oral bioavailability of compounds like this compound?
A2: The primary factors limiting oral bioavailability for poorly water-soluble compounds include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[2][3]
-
Low Dissolution Rate: A slow rate of dissolution can result in the drug passing through the gastrointestinal tract before it can be fully absorbed.
-
Low Intestinal Permeability: The drug's ability to cross the intestinal epithelium into the bloodstream can be a limiting factor.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation.[4]
-
Efflux by Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, reducing net absorption.[5]
Q3: What are the main strategies to enhance the bioavailability of poorly soluble drugs?
A3: Strategies are broadly categorized into formulation and medicinal chemistry approaches.
-
Formulation Approaches: These include particle size reduction (micronization and nanosizing), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), amorphous solid dispersions, and complexation with cyclodextrins.
-
Medicinal Chemistry Approaches: These involve modifying the drug molecule itself, such as creating more soluble salt forms or designing prodrugs that are converted to the active compound in the body.
Q4: How do excipients contribute to enhancing bioavailability?
A4: Excipients are not just inert fillers; they can play an active role in improving bioavailability by:
-
Improving solubility: Solubilizers and surfactants can increase the drug's concentration in the gastrointestinal fluids.
-
Enhancing dissolution: Disintegrants help the dosage form break apart quickly, while wetting agents improve the interaction of the drug with the aqueous environment.
-
Increasing permeability: Some excipients can act as permeation enhancers, facilitating the passage of the drug across the intestinal wall.
-
Inhibiting efflux pumps: Certain excipients can inhibit the function of transporters like P-glycoprotein.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Question: Our in vivo studies with this compound in rats show very low and highly variable plasma concentrations after oral administration. What are the potential causes and how can we address this?
Answer:
| Potential Cause | Diagnostic Approach | Recommended Solution |
| Poor aqueous solubility | Perform solubility studies in simulated gastric and intestinal fluids (SGF and SIF). | - Reduce particle size (micronization or nanosizing).- Formulate as an amorphous solid dispersion (see Experimental Protocol 2).- Investigate cyclodextrin (B1172386) complexation to enhance solubility (see Experimental Protocol 3). |
| Low dissolution rate | Conduct in vitro dissolution testing of the current formulation in SGF and SIF. | - Enhance dissolution by creating a solid dispersion or a nanosuspension.- Utilize solubility-enhancing excipients in the formulation. |
| High first-pass metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes.2. Prodrug Approach: Design a prodrug that masks the metabolic site (see Experimental Protocol 4).3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism. | - Design a prodrug to bypass or reduce first-pass metabolism.- Consider alternative routes of administration that avoid the portal circulation (e.g., buccal, transdermal). |
| Efflux by intestinal transporters (e.g., P-glycoprotein) | 1. In Vitro Permeability Assay: Use Caco-2 cell monolayers to determine the efflux ratio (see Experimental Protocol 5). An efflux ratio greater than 2 suggests the involvement of active efflux.2. In Vivo Studies with Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in animal models to see if bioavailability increases. | - Co-formulate with a P-gp inhibitor (requires careful toxicological assessment).- Design a prodrug that is not a substrate for P-gp. |
| High inter-individual variability | 1. Standardize Experimental Conditions: Ensure consistent food and water access, dosing time, and animal handling procedures.2. Formulation Optimization: A robust formulation (e.g., a well-formulated SEDDS) can reduce variability by minimizing the impact of physiological differences between animals. | - Develop a more robust formulation, such as a SEDDS (see Experimental Protocol 1), to ensure consistent drug release and absorption. |
Data Presentation
The following tables present hypothetical data to illustrate how different formulation strategies could enhance the bioavailability of a poorly soluble compound like this compound. Note: This data is for illustrative purposes only.
Table 1: Comparison of Formulation Strategies on Pharmacokinetic Parameters
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 | 200 ± 60 | 100 (Reference) |
| Micronized Suspension | 50 | 120 ± 30 | 2.0 | 500 ± 120 | 250 |
| Amorphous Solid Dispersion | 50 | 350 ± 70 | 1.5 | 1500 ± 300 | 750 |
| SEDDS | 50 | 500 ± 100 | 1.0 | 2200 ± 450 | 1100 |
Table 2: In Vitro Dissolution of Different this compound Formulations
| Time (min) | Aqueous Suspension (% Dissolved) | Micronized Suspension (% Dissolved) | Amorphous Solid Dispersion (% Dissolved) | SEDDS (% Dissolved) |
| 15 | 5 | 15 | 40 | 85 |
| 30 | 10 | 25 | 65 | 95 |
| 60 | 15 | 40 | 85 | >99 |
| 120 | 20 | 55 | 90 | >99 |
Mandatory Visualization
Caption: Workflow of oral drug absorption.
Caption: Strategies to enhance bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization of SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the formulation to form a clear emulsion upon gentle agitation in simulated gastric fluid.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion (ASD) of this compound to improve its dissolution rate.
Methodology:
-
Polymer Selection:
-
Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) based on miscibility and stability studies.
-
-
Preparation of the Solution:
-
Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
-
Drying and Milling:
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Mill the dried product to obtain a fine powder.
-
-
Characterization of the ASD:
-
Solid-State Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
In Vitro Dissolution: Perform dissolution studies in simulated gastrointestinal fluids to compare the dissolution rate of the ASD with the crystalline drug.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.
Methodology:
-
Cyclodextrin Selection:
-
Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) for their ability to improve the solubility of this compound through phase solubility studies.
-
-
Preparation by Kneading Method:
-
Place the selected cyclodextrin in a mortar and add a small amount of a hydro-alcoholic solution to form a paste.
-
Add this compound to the paste and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature.
-
-
Characterization of the Complex:
-
FTIR Spectroscopy: Analyze the complex using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the interaction between the drug and the cyclodextrin.
-
Solubility Studies: Determine the apparent solubility of the complex in water and compare it to that of the pure drug.
-
Protocol 4: Conceptual Workflow for Prodrug Design
Objective: To design a prodrug of this compound with improved solubility or permeability.
Methodology:
-
Identify a Promoiety:
-
Select a suitable promoiety (e.g., a phosphate (B84403) group for improved solubility, an amino acid for transporter-mediated uptake) that can be chemically linked to a functional group on the this compound molecule.
-
-
Synthesis of the Prodrug:
-
Synthesize the prodrug by chemically conjugating the promoiety to the parent drug.
-
-
In Vitro Characterization:
-
Solubility Assessment: Determine the aqueous solubility of the prodrug.
-
Chemical Stability: Evaluate the stability of the prodrug at different pH values to ensure it is stable in the gastrointestinal tract.
-
Enzymatic Conversion: Confirm that the prodrug is converted to the active this compound in the presence of relevant enzymes (e.g., esterases, phosphatases) in plasma or liver microsomes.
-
-
In Vitro Permeability:
-
Assess the permeability of the prodrug using the Caco-2 cell model (see Experimental Protocol 5).
-
Protocol 5: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers
Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate of efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A transport.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 is indicative of active efflux.
-
Protocol 6: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats with cannulated jugular veins for blood sampling.
-
-
Dosing:
-
Divide the animals into groups. One group will receive an intravenous (IV) dose of this compound (for determination of absolute bioavailability), and the other groups will receive oral doses of the different formulations (e.g., aqueous suspension, SEDDS, ASD).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
-
Plasma Analysis:
-
Separate the plasma from the blood samples and analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.
-
Calculate the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Epi-cryptoacetalide and Cryptoacetalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two structurally related natural products, Epi-cryptoacetalide and cryptoacetalide (B15525510). While direct comparative studies are not publicly available, this document synthesizes the existing data on each compound and outlines the experimental protocols that would be necessary to conduct a head-to-head comparison.
Introduction
This compound and cryptoacetalide are diterpenoid compounds isolated from natural sources, such as Salvia przewalskii. Their structural similarity, differing only in the stereochemistry at a single chiral center, suggests the potential for distinct biological activities and pharmacological profiles. Understanding these differences is crucial for evaluating their therapeutic potential.
Known Biological Activities
At present, publicly accessible research has primarily focused on the biological activities of this compound. Information regarding the specific biological targets and activity of cryptoacetalide remains limited.
This compound
This compound has been identified as a modulator of several key biological targets implicated in cancer and inflammatory diseases.
-
Inhibitor of Apoptosis Proteins (IAPs): this compound is reported to target Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.
-
Estrogen Receptor-α (ER-α): It exhibits a high affinity for the Estrogen Receptor-α (ER-α) with a reported Ki value of 0.3 µM. ER-α is a key driver in the development and progression of a significant proportion of breast cancers.
-
Prostaglandin E2 Receptor (EP2 subtype): this compound also binds to the Prostaglandin E2 receptor (EP2 subtype) with a Ki value of 1.92 µM. The EP2 receptor is involved in various physiological and pathological processes, including inflammation and cancer. Its modulation by this compound suggests potential anti-inflammatory or immunomodulatory effects.
Cryptoacetalide
The biological activity of cryptoacetalide has not been extensively characterized in publicly available literature. While its total synthesis has been achieved, detailed studies on its molecular targets and pharmacological effects are lacking.
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative comparison of the biological activities of this compound and cryptoacetalide cannot be provided at this time. The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Type | Value | Unit |
| This compound | Estrogen Receptor-α (ER-α) | Binding Affinity (Ki) | 0.3 | µM |
| Prostaglandin E2 Receptor (EP2) | Binding Affinity (Ki) | 1.92 | µM | |
| Cryptoacetalide | - | - | No Data Available | - |
Proposed Experimental Protocols for Comparative Analysis
To elucidate the comparative biological activities of this compound and cryptoacetalide, the following experimental protocols are recommended.
IAP Inhibition Assay (General Protocol)
This assay would determine and compare the potency of both compounds in inhibiting IAP function, which can be measured through the activity of caspases, the key executioners of apoptosis.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and cryptoacetalide against a specific IAP protein (e.g., XIAP, cIAP1).
Materials:
-
Recombinant human IAP protein (e.g., XIAP)
-
Active Caspase-3 or Caspase-7
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, pH 7.2)
-
This compound and cryptoacetalide stock solutions (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and cryptoacetalide in assay buffer.
-
In a 96-well plate, add the recombinant IAP protein to each well.
-
Add the serially diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known IAP inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding to the IAP.
-
Add active Caspase-3/7 to all wells.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage (reaction velocity).
-
Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Estrogen Receptor-α (ER-α) Competitive Binding Assay (General Protocol)
This assay would compare the binding affinities of this compound and cryptoacetalide to the ER-α.
Objective: To determine the Ki of this compound and cryptoacetalide for ER-α.
Materials:
-
Recombinant human ER-α
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
Unlabeled estradiol (for non-specific binding determination)
-
This compound and cryptoacetalide stock solutions
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine a fixed concentration of [³H]-E2, recombinant ER-α, and varying concentrations of the test compounds.
-
For determining non-specific binding, use a high concentration of unlabeled estradiol instead of the test compound.
-
Incubate the mixture to reach binding equilibrium.
-
Separate the bound from free radioligand (e.g., using dextran-coated charcoal or filtration).
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Prostaglandin E2 Receptor (EP2) Radioligand Binding Assay (General Protocol)
This protocol would allow for the comparison of the binding affinities of both compounds to the EP2 receptor.
Objective: To determine the Ki of this compound and cryptoacetalide for the EP2 receptor.
Materials:
-
Cell membranes expressing the human EP2 receptor
-
Radiolabeled PGE2 ([³H]-PGE2)
-
Unlabeled PGE2
-
This compound and cryptoacetalide stock solutions
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-PGE2 and varying concentrations of the test compounds.
-
Determine non-specific binding in the presence of a saturating concentration of unlabeled PGE2.
-
After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values as described for the ER-α assay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathway affected by IAP inhibition and a general workflow for comparing the biological activity of the two compounds.
Caption: Proposed mechanism of IAP inhibition leading to apoptosis.
Caption: General workflow for comparing biological activities.
Conclusion
While this compound shows promise as a modulator of targets relevant to cancer and inflammation, a comprehensive understanding of its therapeutic potential, and that of its stereoisomer cryptoacetalide, awaits direct comparative studies. The experimental protocols and workflows outlined in this guide provide a framework for researchers to undertake such a comparison, which is essential for advancing the drug discovery and development process for these natural products. Future research should prioritize a head-to-head evaluation of these compounds to delineate their structure-activity relationships and identify their most promising therapeutic applications.
Validating the Anti-inflammatory Effects of Epi-cryptoacetalide: A Comparative Analysis
A comprehensive evaluation of the anti-inflammatory properties of Epi-cryptoacetalide remains a subject for future investigation, as current scientific literature lacks specific data on its efficacy and mechanisms of action in established inflammatory models. While extracts and various diterpenoid compounds isolated from Cryptomeria japonica, the likely botanical source of this compound, have demonstrated a range of biological activities including anti-inflammatory effects, direct evidence for this compound's role in these processes is not yet available.[1][2][3][4][5]
This guide, therefore, serves as a foundational framework for the potential future evaluation of this compound. It outlines the key experimental models and mechanistic pathways that are crucial for validating and comparing its anti-inflammatory potential against established agents.
Prospective Experimental Models for Validation
To ascertain the anti-inflammatory profile of this compound, a multi-model approach is essential. This would involve both in vitro and in vivo assays to determine its efficacy and elucidate its mechanism of action.
In Vitro Models:
A primary and crucial step is to assess the compound's effect on inflammatory responses in cultured cells. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model to study inflammation. Key parameters to measure would include:
-
Nitric Oxide (NO) Production: Inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Expression: Measuring the reduction in levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Prostaglandin E2 (PGE2) Production: Assessing the inhibition of cyclooxygenase (COX) enzymes, which are responsible for PGE2 synthesis.
In Vivo Models:
Following promising in vitro results, validation in animal models is critical to understand the compound's systemic effects. Commonly used models include:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the reduction in paw swelling indicates anti-inflammatory activity.
-
LPS-Induced Systemic Inflammation: This model mimics systemic inflammatory responses, allowing for the evaluation of the compound's effect on cytokine storms and organ protection.
-
Chronic Inflammatory Models: To assess long-term efficacy and potential for treating chronic inflammatory diseases, models such as adjuvant-induced arthritis could be employed.
Key Signaling Pathways for Mechanistic Investigation
Understanding the molecular mechanisms by which this compound may exert its anti-inflammatory effects is paramount. Based on the actions of other natural anti-inflammatory compounds, two key signaling pathways would be the primary focus of investigation: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. An effective anti-inflammatory agent would be expected to inhibit this pathway.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway:
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, that regulate the expression of inflammatory mediators.
Caption: Potential Modulation of the MAPK Signaling Pathway by this compound.
Comparative Analysis Framework
Once experimental data for this compound is available, a direct comparison with established anti-inflammatory drugs will be crucial for determining its relative potency and potential therapeutic value. A common benchmark for comparison is Dexamethasone, a potent corticosteroid.
Table 1: Prospective Comparison of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Dexamethasone | (e.g., 10 µM) | (Reference Value) | (Reference Value) | (Reference Value) |
Table 2: Prospective Comparison in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | (To be determined) | (To be determined) |
| Indomethacin (Standard) | (e.g., 10 mg/kg) | (Reference Value) |
Experimental Protocols
Detailed methodologies for the proposed experiments would be as follows:
1. Cell Culture and LPS Stimulation: RAW 264.7 macrophages would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells would be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
2. Nitric Oxide (NO) Assay: NO production in the culture supernatant would be measured using the Griess reagent assay. The absorbance at 540 nm would be measured, and the concentration of nitrite (B80452) would be determined from a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis: To investigate the effects on NF-κB and MAPK signaling, cells would be treated with this compound and LPS for shorter time points (e.g., 30-60 minutes). Cell lysates would be subjected to SDS-PAGE and transferred to PVDF membranes. The membranes would be probed with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK, followed by HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence detection system.
5. Carrageenan-Induced Paw Edema: Male Wistar rats would be divided into groups. One hour after oral administration of this compound, a standard drug (e.g., Indomethacin), or vehicle, 0.1 mL of 1% carrageenan solution would be injected into the sub-plantar region of the right hind paw. The paw volume would be measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
Conclusion
While the anti-inflammatory potential of compounds from Cryptomeria japonica is recognized, specific scientific validation of this compound is currently absent from the literature. The experimental framework and comparative methodologies outlined here provide a clear roadmap for future research to rigorously evaluate its anti-inflammatory effects and mechanisms. Such studies are essential to unlock the potential of this compound as a novel anti-inflammatory agent. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to fill this knowledge gap.
References
- 1. Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective phytocompounds from Cryptomeria japonica are potent modulators of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
The Enigmatic Bioactivity of Epi-cryptoacetalide: A Guide to Unraveling its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Epi-cryptoacetalide, a tetracyclic diterpenoid natural product, presents a compelling scaffold for therapeutic exploration. While its intricate architecture has been elucidated and its total synthesis achieved, a comprehensive understanding of its structure-activity relationship (SAR) remains an uncharted territory in medicinal chemistry. This guide provides a comparative framework for researchers aiming to investigate the biological potential of this compound and its prospective analogs. Due to the nascent stage of research in this specific area, this document outlines a strategic approach to building an SAR profile, supported by established experimental methodologies for comparable natural products.
Comparative Analysis of this compound and its Potential Analogs
A systematic SAR study of this compound would involve the synthesis and biological evaluation of a library of analogs with modifications at key positions. The following table presents a hypothetical framework for such a study, outlining potential modifications and the anticipated data to be collected.
| Compound ID | Modification from this compound | Predicted Physicochemical Properties (e.g., LogP) | In Vitro Cytotoxicity (IC50, µM) | Target-Based Assay (e.g., Ki, µM) | Notes on SAR |
| 1 | This compound (Parent Compound) | Baseline | TBD | TBD | Baseline activity |
| 1a | Modification of the lactone ring | TBD | TBD | TBD | Investigate the role of the lactone as a Michael acceptor. |
| 1b | Epimerization at other stereocenters | TBD | TBD | TBD | Determine the impact of stereochemistry on activity. |
| 1c | Aromatic ring substitution (e.g., -OH, -OMe, -F) | TBD | TBD | TBD | Probe electronic and steric effects on the aromatic moiety. |
| 1d | Modification of the spiroketal | TBD | TBD | TBD | Assess the importance of the spiroketal for target binding. |
| 1e | Side-chain modifications on the tetracyclic core | TBD | TBD | TBD | Explore opportunities for improving potency and selectivity. |
TBD: To Be Determined through future experimental work.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality SAR data. The following are standard methodologies that can be adapted for the biological evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound in DMSO is serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Target-Based Binding Assay (Example: Kinase Inhibition Assay)
Should a specific molecular target be identified, a target-based assay will be crucial for elucidating the mechanism of action. The following is a generalized protocol for a kinase inhibition assay.
-
Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a kinase buffer solution.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.
-
Assay Procedure: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the Research Workflow
A logical and systematic workflow is essential for a successful SAR study. The following diagram illustrates a typical workflow for the investigation of this compound and its analogs.
Caption: A workflow for the structure-activity relationship study of this compound analogs.
This guide serves as a foundational resource for initiating research into the SAR of this compound. By systematically synthesizing analogs and employing robust biological assays, the scientific community can begin to unlock the therapeutic potential of this fascinating natural product.
Cross-Validation of Epi-cryptoacetalide's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for the natural diterpenoid Epi-cryptoacetalide, focusing on its potential dual inhibitory effects on Estrogen Receptor-α (ER-α) and Prostaglandin (B15479496) E2 receptor subtype 2 (EP2). While in-silico studies have indicated this dual activity, this guide also highlights the current lack of direct experimental cross-validation in publicly available literature. The content herein is intended to offer a framework for researchers aiming to validate these findings and to compare this potential dual-action mechanism with existing therapeutic strategies targeting ER-α and EP2 individually in the context of endometriosis and other estrogen-related inflammatory conditions.
Proposed Mechanism of Action of this compound
This compound is a natural compound that has been identified through computational studies as a potential dual ligand for both ER-α and EP2. This dual engagement suggests a synergistic approach to treating pathologies like endometriosis, where both estrogen and prostaglandin signaling pathways are known to be dysregulated.
The proposed mechanism involves the simultaneous inhibition of:
-
Estrogen Receptor-α (ER-α): A key mediator of estrogen's proliferative and inflammatory effects in hormone-sensitive tissues.
-
Prostaglandin E2 Receptor 2 (EP2): A receptor for PGE2, a potent inflammatory mediator involved in pain, inflammation, and cell growth.
By targeting both pathways, this compound may offer a more comprehensive therapeutic effect than agents that target only one.
Comparative Analysis of Quantitative Data
The following tables summarize the available quantitative data for this compound based on in-silico predictions and for selected alternative compounds that are known selective inhibitors of ER-α and EP2. The data for alternatives are derived from experimental studies and are provided here for comparative context.
Table 1: Binding Affinity of this compound (In-Silico Data)
| Compound | Target | Binding Affinity (Ki) | Source |
| This compound | Estrogen Receptor-α (ER-α) | 0.3 µM | In-silico study |
| This compound | Prostaglandin E2 Receptor 2 (EP2) | 1.92 µM | In-silico study |
Table 2: Experimental Binding Affinities of Selective ER-α Antagonists
| Compound | Target | Binding Affinity (IC50/Ki) | Context |
| 4-hydroxytamoxifen (4-OHT) | ER-α | IC50: ~1-10 nM | Breast Cancer |
| Fulvestrant (ICI 182,780) | ER-α | IC50: ~0.1-1 nM | Breast Cancer |
| Methyl-piperidino-pyrazole (MPP) | ER-α | Ki: ~2-5 nM | Preclinical |
Table 3: Experimental Binding Affinities of Selective EP2 Antagonists
| Compound | Target | Binding Affinity (Ki/KB) | Context |
| PF-04418948 | EP2 | Ki: 7.6 nM | Preclinical |
| TG6-10-1 | EP2 | KB: ~2 nM | Preclinical |
| AH6809 (dual EP1/EP2) | EP2 | pA2: ~6.5-7.0 | Preclinical |
Experimental Protocols for Mechanism of Action Validation
To experimentally validate the proposed dual mechanism of action of this compound, a series of in-vitro binding and functional assays would be required. Below are detailed methodologies for such key experiments.
ER-α Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Estrogen Receptor-α.
Methodology:
-
Receptor Preparation: Human recombinant ER-α or cytosol extract from ER-α expressing cells (e.g., MCF-7) is prepared and quantified.
-
Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.
-
Competition Assay:
-
A constant concentration of a radiolabeled ER-α ligand (e.g., [3H]-Estradiol) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to ER-α.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled estradiol.
-
-
Incubation: The reaction mixtures are incubated to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
EP2 Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Prostaglandin E2 Receptor subtype 2.
Methodology:
-
Receptor Preparation: Membranes from cells overexpressing human EP2 receptors (e.g., HEK293-EP2) are prepared and protein concentration is determined.
-
Assay Buffer: A suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.
-
Competition Assay:
-
A constant concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled PGE2.
-
-
Incubation: The assay plates are incubated to allow for binding equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 and Ki values are calculated as described for the ER-α binding assay.
Functional Assays
-
ER-α Reporter Gene Assay: To assess the functional consequence of this compound binding to ER-α (agonist vs. antagonist activity), a reporter gene assay in cells expressing ER-α and an estrogen-responsive reporter construct (e.g., luciferase) can be performed.
-
EP2 cAMP Assay: To determine the functional effect on EP2, a cAMP (cyclic adenosine (B11128) monophosphate) accumulation assay can be conducted in EP2-expressing cells. Inhibition of PGE2-induced cAMP production would indicate antagonistic activity.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a logical workflow for its experimental validation.
Caption: Proposed dual mechanism of action of this compound.
Caption: Experimental workflow for cross-validation.
Comparative In Vitro Analysis of Epi-cryptoacetalide and Dexamethasone
A detailed examination of the potential anti-inflammatory and cytotoxic profiles of the natural diterpenoid Epi-cryptoacetalide in contrast to the synthetic glucocorticoid Dexamethasone (B1670325).
This guide provides a comparative overview of the in vitro biological activities of this compound, a diterpenoid derived from Salvia species, and dexamethasone, a well-established synthetic corticosteroid. While extensive data exists for dexamethasone, the biological profile of this compound is less characterized. This comparison draws upon the known activities of dexamethasone and the general biological activities observed in diterpenoids isolated from the Salvia genus to infer the potential properties of this compound.
Data Presentation
The following tables summarize the known and inferred in vitro activities of dexamethasone and this compound.
Table 1: Comparative Anti-inflammatory Activity
| Parameter | Dexamethasone | This compound (Inferred) |
| Mechanism of Action | Inhibition of NF-κB signaling pathway, induction of IκBα synthesis.[1][2] | Potential inhibition of pro-inflammatory mediators. |
| Effect on NF-κB | Potent inhibitor.[1][2] | Likely inhibitor, based on related Salvia diterpenoids. |
| Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Significant inhibition.[3] | Expected to inhibit, a common activity of Salvia diterpenoids. |
| Inhibition of Nitric Oxide (NO) Production | Indirectly inhibits through suppression of iNOS expression. | Likely to inhibit NO production, a known activity of related compounds. |
Table 2: Comparative Cytotoxic Activity
| Parameter | Dexamethasone | This compound (Inferred) |
| Mechanism of Action | Induces apoptosis in various cell types, including lymphoid and some cancer cells. | Potential induction of apoptosis, a common trait of Salvia diterpenoids. |
| Cell Line Specificity | Effects are cell-type dependent. | Likely to exhibit cell-type specific cytotoxicity. |
| Effective Concentration Range | Varies widely depending on the cell line (e.g., 0.1 µM to 10 µM). | Unknown, requires experimental determination. |
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours of transfection, cells are pre-treated with varying concentrations of the test compound (Dexamethasone or this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control group.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A specific cell line (e.g., HeLa or a relevant cancer cell line) is seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Dexamethasone or this compound) and incubated for 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dexamethasone inhibits the NF-κB pathway by inducing IκBα synthesis.
Caption: Workflow for the in vitro comparison of the two compounds.
References
- 1. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. constituents-from-salvia-species-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 3. tandfonline.com [tandfonline.com]
Assessing the Specificity of Epi-cryptoacetalide's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the molecular target specificity of Epi-cryptoacetalide, a natural diterpenoid compound. The available data, primarily from computational models, suggests interactions with the Estrogen Receptor-α (ER-α) and the Prostaglandin (B15479496) E2 Receptor subtype 2 (EP2). To provide a clear context for these findings, this guide contrasts the predicted affinity of this compound with experimentally determined data for well-established modulators of these targets. The objective is to offer a comprehensive overview to inform further experimental validation and drug development efforts.
Executive Summary
This compound has been identified through in-silico studies as a potential ligand for ER-α and the EP2 receptor. It is crucial to underscore that these interactions and their reported binding affinities are based on computational predictions and await experimental verification. This guide places these theoretical values alongside the proven affinities of established drugs, highlighting the current state of knowledge and the direction for future research.
Comparison of Molecular Target Binding Affinities
The following tables summarize the available binding affinity data for this compound and selected comparator compounds for its predicted molecular targets.
Table 1: Comparison of Binding Affinities for Estrogen Receptor-α (ER-α)
| Compound | Type | Binding Affinity (Ki) | Data Source |
| This compound | Diterpenoid | 0.3 µM | In-silico study [1][2][3] |
| Tamoxifen (B1202) | SERM | ~1.7 nM | Experimental[4] |
| 4-Hydroxytamoxifen (active metabolite) | SERM Metabolite | Binds with affinity equal to estradiol (B170435) | Experimental[5] |
| Raloxifene (B1678788) | SERM | 0.38 - 2 nM | Experimental |
| Fulvestrant (B1683766) (ICI 182,780) | SERD | 27 nM (IC50) | Experimental |
SERM: Selective Estrogen Receptor Modulator; SERD: Selective Estrogen Receptor Downregulator. Note: Lower Ki/IC50 values indicate higher binding affinity.
Table 2: Comparison of Binding Affinities for Prostaglandin E2 Receptor Subtype 2 (EP2)
| Compound | Type | Binding Affinity (Ki / KB) | Data Source |
| This compound | Diterpenoid | 1.92 µM | In-silico study |
| Prostaglandin E2 (PGE2) | Endogenous Ligand | ~13 nM (Kd) | Experimental |
| PF-04418948 | Selective Antagonist | 16 nM | Experimental |
| TG6-129 | Dual EP2/EP4 Antagonist | 8.8 nM | Experimental |
KB is the equilibrium dissociation constant for an antagonist. Note: Lower Ki/KB/Kd values indicate higher binding affinity.
Discussion of Specificity and Off-Target Effects
The specificity of a compound for its intended molecular target is a critical determinant of its therapeutic potential and safety profile.
This compound: Currently, there is no experimental data available on the broader selectivity profile of this compound. The in-silico study that predicted its binding to ER-α and EP2 did not report screening against other receptors or kinases. Therefore, its specificity is unknown, and the potential for off-target effects remains to be investigated. Initial database mentions of Inhibitor of Apoptosis Proteins (IAP) and tubulin as potential targets have not been substantiated with binding data.
Comparator Compounds:
-
Selective Estrogen Receptor Modulators (SERMs): While SERMs like tamoxifen and raloxifene primarily target ER-α and ER-β, they are known to have off-target effects. For instance, both tamoxifen and fulvestrant have been reported to bind to the G protein-coupled estrogen receptor 1 (GPR30), which can mediate ER-independent signaling. These off-target interactions can contribute to both the therapeutic and adverse effects of these drugs.
-
EP2 Receptor Antagonists: Compounds like PF-04418948 have been shown to be highly selective for the EP2 receptor, with negligible effects on a wide panel of other receptors and enzymes. However, some second-generation EP2 antagonists have shown weak off-target activity against receptors like the serotonin (B10506) 5HT2A receptor. The dual antagonist TG6-129 exhibits high selectivity for EP2 over the DP1 and EP4 prostanoid receptors but has lower selectivity against the IP receptor.
Experimental Protocols
To experimentally validate the predicted molecular targets of this compound and to assess its specificity, a variety of biochemical and cell-based assays can be employed.
1. Radioligand Binding Assay: This is a standard method to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-estradiol for ER-α or [³H]-PGE2 for EP2) is incubated with a source of the receptor (e.g., cell membranes or purified protein) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
-
Workflow:
-
Prepare receptor source (e.g., from cells overexpressing the target receptor).
-
Incubate receptor preparation with a fixed concentration of radioligand and a range of concentrations of the test compound.
-
Separate bound from free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand (e.g., using a scintillation counter).
-
Analyze the data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value.
-
2. Functional Cell-Based Assays: These assays measure the functional consequence of a compound binding to its target, determining whether it acts as an agonist or an antagonist.
-
For ER-α (Transcriptional Activation Assay):
-
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). Cells expressing ER-α are treated with the test compound, and the resulting activation or inhibition of the reporter gene is measured.
-
Workflow:
-
Culture cells stably or transiently expressing ER-α and an ERE-luciferase reporter construct.
-
Treat cells with varying concentrations of the test compound, alone or in combination with a known agonist (e.g., estradiol).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
-
For EP2 Receptor (cAMP Assay):
-
Principle: The EP2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the test compound.
-
Workflow:
-
Culture cells expressing the EP2 receptor.
-
Treat cells with the test compound, alone or in combination with an agonist like PGE2.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter assay.
-
Analyze the data to determine the compound's effect on cAMP production.
-
-
3. Kinase Selectivity Profiling: To assess off-target effects on a broader scale, this compound can be screened against a panel of kinases.
-
Principle: The inhibitory activity of the compound is tested against a large number of purified kinases in in vitro activity assays.
-
Workflow:
-
The test compound is incubated with a panel of individual kinases and their respective substrates.
-
Kinase activity is measured (e.g., by quantifying substrate phosphorylation).
-
The percentage of inhibition for each kinase at a given compound concentration is determined to identify potential off-target interactions.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor-α (ER-α) Signaling Pathway
The classical ER-α signaling pathway involves the binding of estrogen, leading to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the DNA, which in turn modulates the transcription of target genes.
Figure 1. Simplified diagram of the classical Estrogen Receptor-α signaling pathway.
Prostaglandin E2 Receptor Subtype 2 (EP2) Signaling Pathway
The EP2 receptor, upon binding its ligand PGE2, activates a Gs protein, leading to the production of cAMP and the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets.
Figure 2. Simplified diagram of the Prostaglandin E2 Receptor Subtype 2 (EP2) signaling pathway.
Experimental Workflow for Target Validation and Specificity Assessment
The following diagram illustrates a logical workflow for the experimental investigation of this compound's molecular targets.
Figure 3. A proposed experimental workflow for validating the molecular targets of this compound.
Conclusion
The current understanding of this compound's molecular targets is in its nascent stages, relying solely on computational predictions that suggest it may interact with ER-α and the EP2 receptor. The predicted binding affinities are notably weaker than those of established, clinically used modulators of these targets. A critical next step is the experimental validation of these predicted interactions through rigorous biochemical and cell-based assays. Furthermore, comprehensive selectivity profiling is essential to uncover potential off-target effects and to build a complete picture of this compound's pharmacological profile. This guide serves as a foundational resource to direct these future research endeavors, which are imperative for determining the therapeutic potential of this natural compound.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Therapeutic Potential of Epi-cryptoacetalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Epi-cryptoacetalide with alternative treatments for endometriosis and inflammation. The information is supported by available experimental data to aid in research and development decisions.
Overview of this compound and a Potential Therapeutic Alternative
This compound is a naturally occurring diterpenoid compound that has garnered interest for its potential therapeutic effects. Preclinical evidence suggests its utility in conditions such as endometriosis and inflammatory disorders. Its purported mechanisms of action include the modulation of estrogen receptor signaling and the inhibition of inflammatory pathways.
As a point of comparison, this guide includes data on Indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is widely used to manage pain and inflammation, providing a benchmark for evaluating the anti-inflammatory potential of this compound. For endometriosis, we will consider Letrozole, an aromatase inhibitor, as a comparative treatment modality.
Comparative Analysis of In Vitro Efficacy
Table 1: Inhibition of Prostaglandin E2 (PGE2) Synthesis
| Compound | Target | IC50 (nM) | Cell Line/System | Reference |
| This compound | COX-1/COX-2 | Data Not Available | - | - |
| Indomethacin | COX-1 | 18 | Not Specified | [1] |
| COX-2 | 26 | Not Specified | [1] | |
| IL-1α-induced PGE2 release | 5.5 ± 0.1 | Human synovial cells | [2] |
Table 2: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Parameter | Value | Assay | Reference |
| This compound | Ki | Data Not Available | - | - |
Table 3: Inhibition of NF-κB Signaling
| Compound | Parameter | IC50 | Cell Line | Reference |
| This compound | NF-κB Inhibition | Data Not Available | - | - |
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for this compound and its comparators are depicted in the following signaling pathway diagrams.
Figure 1: Proposed mechanism of this compound in modulating Estrogen Receptor α signaling in endometriosis.
Figure 2: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Figure 3: Mechanism of action of Indomethacin through inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Prostaglandin E2 (PGE2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on the production of PGE2 in a cell-based assay.
Methodology:
-
Cell Culture: Human synovial cells (or another relevant cell line) are cultured in appropriate media until they reach 80-90% confluency.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Indomethacin) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a stimulating agent such as Interleukin-1α (IL-1α) to the cell cultures.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production and release of PGE2 into the culture medium.
-
PGE2 Quantification: The concentration of PGE2 in the culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of PGE2 inhibition for each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Estrogen Receptor α (ERα) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the estrogen receptor α.
Methodology:
-
Receptor Preparation: A source of ERα is required, which can be purified recombinant protein or a cellular lysate from a cell line overexpressing ERα.
-
Radioligand: A radiolabeled estrogen, such as [3H]-estradiol, is used as the tracer.
-
Competition: A constant concentration of the radioligand is incubated with the ERα preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated using a method such as filtration or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of a test compound on the nuclear factor-kappa B (NF-κB) signaling pathway.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293 or Jurkat) containing an NF-κB-responsive reporter gene construct (e.g., luciferase or green fluorescent protein) is used.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Stimulation: The NF-κB pathway is activated by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation: Cells are incubated for a sufficient time to allow for reporter gene expression.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferase substrate.
-
Data Analysis: The percentage of inhibition of NF-κB activity is calculated for each concentration of the test compound compared to the stimulated control. The IC50 value is determined from the resulting dose-response curve.
Conclusion and Future Directions
The therapeutic potential of this compound in endometriosis and inflammatory conditions is an emerging area of research. Based on its proposed mechanisms of action, it presents an interesting candidate for further investigation. However, a significant gap exists in the publicly available quantitative data regarding its efficacy.
To enable a comprehensive and objective comparison with established treatments like Indomethacin and Letrozole, further in vitro and in vivo studies are essential. Specifically, determining the IC50 values for PGE2 inhibition and NF-κB signaling, as well as the Ki for ERα binding, would provide critical data points for assessing its potency.
Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct independent verification of the therapeutic potential of this compound. Such studies will be invaluable in elucidating its pharmacological profile and determining its viability as a future therapeutic agent.
References
Evaluating the Off-Target Effects of Epi-cryptoacetalide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the off-target effects of the natural compound Epi-cryptoacetalide. Due to the limited availability of direct experimental data on its specific targets, this document outlines a proposed series of experiments to validate its putative on-targets and comprehensively profile its off-target interactions. This guide will compare the proposed evaluation of this compound with the known profiles of well-characterized modulators of its potential targets: Estrogen Receptor-α (ER-α) and Prostaglandin E2 receptor subtype 2 (EP2).
Introduction to this compound and its Putative On-Targets
This compound is a diterpenoid compound isolated from Salvia miltiorrhiza, a plant with a history of use in traditional medicine.[1][2][3] While direct experimental validation is pending, an in-silico study has suggested that this compound may exhibit high affinity for Estrogen Receptor-α (ER-α) and Prostaglandin E2 receptor subtype 2 (EP2), with predicted Ki values of 0.3 μM and 1.92 μM, respectively.[4] Extracts from Salvia miltiorrhiza have demonstrated estrogenic effects, lending credence to the hypothesis that its constituent compounds may interact with the estrogen receptor pathway.[2]
To rigorously assess the therapeutic potential and safety profile of this compound, it is imperative to first experimentally validate its interaction with ER-α and EP2 and then to systematically evaluate its off-target effects.
Proposed Experimental Workflow for Target Validation and Off-Target Profiling
The following diagram outlines a comprehensive workflow for the characterization of this compound.
Experimental Protocols
On-Target Validation
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound to human ER-α and EP2 receptors.
-
Methodology:
-
For ER-α, a competitive binding assay will be performed using a constant concentration of [3H]-estradiol and increasing concentrations of this compound with recombinant human ER-α.
-
For EP2, a similar competitive binding assay will be conducted using [3H]-prostaglandin E2 and membranes from cells overexpressing the human EP2 receptor.
-
Non-specific binding will be determined in the presence of a high concentration of an unlabeled ligand.
-
The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be calculated and converted to a Ki value.
-
2. Functional Reporter Gene Assays:
-
Objective: To determine if this compound acts as an agonist or antagonist of ER-α and EP2.
-
Methodology:
-
For ER-α, a cell line (e.g., MCF-7) containing an estrogen-responsive element (ERE) driving a luciferase reporter gene will be used. Cells will be treated with varying concentrations of this compound in the presence and absence of estradiol (B170435) to assess agonist and antagonist activity, respectively.
-
For EP2, a cell line (e.g., HEK293) co-transfected with a human EP2 receptor expression vector and a cAMP response element (CRE) driven luciferase reporter will be utilized. Cells will be treated with this compound with and without PGE2 to determine its functional effect on receptor signaling.
-
Off-Target Profiling
1. Kinase Profiling:
-
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology: A commercially available kinase panel (e.g., Eurofins SafetyScreen™ Kinase Panel) will be used to test the inhibitory activity of this compound at a fixed concentration (e.g., 10 µM) against hundreds of kinases. Follow-up dose-response curves will be generated for any kinases showing significant inhibition.
2. Safety Pharmacology Panel:
-
Objective: To identify potential off-target interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Methodology: A comprehensive in vitro safety pharmacology panel (e.g., Eurofins SafetyScreen™ Panel) will be employed to screen this compound against a diverse set of molecular targets to predict potential adverse effects.
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify intracellular protein targets of this compound in an unbiased manner.
-
Methodology: Intact cells will be treated with this compound or vehicle control, followed by heating to various temperatures. The soluble protein fraction will be analyzed by quantitative mass spectrometry to identify proteins that are stabilized or destabilized by compound binding.
Comparative Data Tables
The following tables present a hypothetical comparison of this compound with known modulators of ER-α and EP2 based on the proposed experimental evaluation.
Table 1: On-Target Activity Profile
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity |
| This compound (Hypothetical) | ER-α | 300 | Partial Agonist |
| EP2 | 1920 | Antagonist | |
| Tamoxifen | ER-α | 1 - 10 | Selective Modulator |
| Fulvestrant | ER-α | 0.1 - 1 | Antagonist (SERD) |
| Butaprost | EP2 | 32 | Agonist |
| PF-04418948 | EP2 | 16 | Antagonist |
Table 2: Off-Target Kinase Profile (Hypothetical Data for this compound)
| Kinase | This compound (% Inhibition @ 10 µM) | Tamoxifen (% Inhibition @ 10 µM) |
| AAK1 | 5 | <10 |
| PIM1 | 65 | 40 |
| SRC | 8 | <10 |
| EGFR | 3 | 15 |
| ... (additional kinases) | ... | ... |
Table 3: Safety Pharmacology Profile (Hypothetical Data for this compound)
| Target | This compound (% Inhibition @ 10 µM) | Tamoxifen (% Inhibition @ 10 µM) |
| hERG (potassium channel) | 12 | 25 |
| M1 (muscarinic receptor) | 8 | 55 |
| H1 (histamine receptor) | 4 | 60 |
| 5-HT2B (serotonin receptor) | 30 | 75 |
| ... (additional targets) | ... | ... |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the putative targets of this compound.
Conclusion
The comprehensive evaluation of this compound's on- and off-target effects is a critical step in determining its potential as a therapeutic agent. The proposed experimental framework, encompassing target validation and broad off-target profiling, will provide the necessary data to build a robust safety and efficacy profile. By comparing these findings with well-characterized compounds like Tamoxifen and PF-04418948, researchers can make informed decisions regarding the future development of this compound. This systematic approach will elucidate its mechanism of action and potential liabilities, ultimately guiding its path toward clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Salvia miltiorrhiza bunge increases estrogen level without side effects on reproductive tissues in immature/ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking Epi-cryptoacetalide: A Comparative Guide to Evaluating a Novel IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the efficacy of Epi-cryptoacetalide, a diterpenoid natural product identified as a putative Inhibitor of Apoptosis Protein (IAP) inhibitor, against established industry standards. Due to the current lack of publicly available preclinical and clinical data for this compound, this document serves as a methodological template for researchers seeking to evaluate its potential as a therapeutic agent. The protocols and data presentation formats are based on established practices for the characterization of IAP inhibitors (also known as SMAC mimetics).
Introduction to this compound and IAP Inhibition
This compound is a diterpenoid compound that has been cataloged as a potential Inhibitor of Apoptosis Protein (IAP) targeting agent. IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key enzymes in the apoptotic cascade.[1][2] Overexpression of IAPs is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[2][3]
Small-molecule IAP inhibitors, often referred to as SMAC mimetics, represent a promising class of anti-cancer drugs.[2][4] They function by mimicking the endogenous IAP antagonist, SMAC/DIABLO, to relieve the inhibition of caspases and promote apoptosis.[2][4] This guide outlines the necessary experimental framework to determine if this compound exhibits a comparable or superior efficacy profile to existing IAP inhibitors.
Industry Standards for Comparison
To provide a robust benchmark, the efficacy of this compound should be compared against well-characterized IAP inhibitors that have undergone significant preclinical and clinical evaluation. The following compounds are recommended as industry standards:
-
Xevinapant (Debio 1143): A potent, orally available SMAC mimetic that has shown promising results in clinical trials for head and neck squamous cell carcinoma (HNSCC) when combined with chemoradiotherapy.[5][6]
-
Birinapant (TL32711): A bivalent SMAC mimetic that has been extensively studied in various cancer models and has entered clinical trials.[1][2][7]
-
LCL161: A monovalent SMAC mimetic that has been evaluated in preclinical and clinical settings for its anti-cancer activities.[4][7]
Data Presentation: Comparative Efficacy Tables
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | HNSCC-1 | Data to be determined |
| HNSCC-2 | Data to be determined | |
| Ovarian Cancer-1 | Data to be determined | |
| Ovarian Cancer-2 | Data to be determined | |
| Xevinapant | HNSCC-1 | Reference Value |
| HNSCC-2 | Reference Value | |
| Ovarian Cancer-1 | Reference Value | |
| Ovarian Cancer-2 | Reference Value | |
| Birinapant | HNSCC-1 | Reference Value |
| HNSCC-2 | Reference Value | |
| Ovarian Cancer-1 | Reference Value | |
| Ovarian Cancer-2 | Reference Value | |
| LCL161 | HNSCC-1 | Reference Value |
| HNSCC-2 | Reference Value | |
| Ovarian Cancer-1 | Reference Value | |
| Ovarian Cancer-2 | Reference Value |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Treatment Group | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Overall Survival (Median Days) |
| Vehicle Control | HNSCC Xenograft | - | 0 | Reference Value |
| This compound | HNSCC Xenograft | To be determined | Data to be determined | Data to be determined |
| Xevinapant | HNSCC Xenograft | Reference Regimen | Reference Value | Reference Value |
| Birinapant | HNSCC Xenograft | Reference Regimen | Reference Value | Reference Value |
| LCL161 | HNSCC Xenograft | Reference Regimen | Reference Value | Reference Value |
| This compound + Radiotherapy | HNSCC Xenograft | To be determined | Data to be determined | Data to be determined |
| Xevinapant + Radiotherapy | HNSCC Xenograft | Reference Regimen | Reference Value | Reference Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and compare it to industry standards.
-
Cell Lines: A panel of relevant cancer cell lines should be used, for example, HNSCC lines (e.g., FaDu, Cal27) and ovarian cancer lines (e.g., OVCAR-3, SKOV-3).
-
Method:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Xevinapant, Birinapant, and LCL161 for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
Calculate IC50 values from the dose-response curves.
-
Apoptosis Induction Assay
-
Objective: To confirm that the cytotoxic effect of this compound is mediated by apoptosis.
-
Method:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
-
Alternatively, caspase activity can be measured using a Caspase-Glo 3/7 Assay.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with radiotherapy in a preclinical in vivo model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) subcutaneously implanted with a relevant human cancer cell line (e.g., HNSCC).
-
Method:
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound, Xevinapant, Radiotherapy alone, this compound + Radiotherapy, Xevinapant + Radiotherapy).
-
Administer the compounds and radiotherapy according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
Monitor animal survival.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: IAP-mediated apoptosis signaling pathway.
Caption: Experimental workflow for evaluating a novel IAP inhibitor.
References
- 1. Preclinical data indicate TetraLogic’s Birinapant's broad activity in models of infectious disease | Drug Discovery News [drugdiscoverynews.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 4. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2022-09-07 ESMO 2022 xevinapant Five Year Data [emdserono.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Epi-cryptoacetalide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling epi-cryptoacetalide (B1495745) must adhere to stringent disposal protocols to ensure personal safety and environmental protection. Due to its cytotoxic potential, all materials contaminated with this compound are classified as hazardous waste and require specialized disposal procedures. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound or any contaminated materials, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-approved, powder-free nitrile gloves (double-gloving recommended) | Prevents dermal absorption of the compound. |
| Gown | Disposable, impermeable chemotherapy gown | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a face shield | Prevents accidental splashes to the eyes. |
| Respiratory | N95 respirator or higher | Required when handling powders or creating aerosols to prevent inhalation. |
II. Waste Segregation and Containment
Proper segregation of this compound waste at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.[4][5] All items that come into contact with this compound must be treated as cytotoxic waste.
Step 1: Identify Contaminated Materials All materials used in the handling and experimentation with this compound are to be considered contaminated. This includes:
-
Sharps: Needles, syringes, scalpels, and glass vials.
-
Consumables: Pipette tips, culture flasks, and gloves.
-
PPE: Used gowns, gloves, and respirators.
-
Gross Contamination: Spills and absorbent materials used for cleanup.
Step 2: Use Designated Waste Containers
-
Sharps Waste: All sharps must be immediately placed in a red, puncture-proof, and clearly labeled sharps container.
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, and lab consumables should be disposed of in a designated red biohazardous waste container lined with a red waste bag.
-
Liquid Waste: Liquid waste containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste."
III. Disposal Procedures
The final disposal of this compound waste must be carried out by a licensed hazardous waste management company. On-site chemical neutralization may be an option for some cytotoxic agents if incineration is not available, but this must be done in accordance with institutional and regulatory guidelines.
Table 2: Disposal Methods for this compound Waste
| Waste Type | Primary Disposal Method | Alternative Method |
| Solid Waste | Incineration | Chemical Neutralization (if permissible) |
| Liquid Waste | Incineration | Chemical Deactivation (if validated) |
| Sharps | Incineration | N/A |
IV. Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Wear all PPE as outlined in Table 1.
Step 3: Contain and Clean the Spill
-
Use a cytotoxic spill kit to absorb the spill.
-
Clean the area with a detergent solution, followed by a deactivating agent if available and appropriate for the compound.
Step 4: Dispose of Cleanup Materials
-
All materials used for cleanup must be disposed of as cytotoxic waste in the appropriate containers.
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step procedure for managing an this compound spill.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guidance for Handling Epi-cryptoacetalide
Disclaimer: This document provides guidance on the safe handling of Epi-cryptoacetalide based on general principles for managing potentially hazardous research compounds. Due to the limited availability of specific safety data for this compound, a conservative approach assuming the compound is cytotoxic and potent is strongly recommended. All laboratory personnel must be thoroughly trained in the procedures outlined below and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Assessment and Risk Mitigation
Assumed Risks:
-
Cytotoxicity: May be harmful to cells.
-
Skin and Eye Irritation: May cause irritation upon direct contact.[6][7]
-
Respiratory Irritation: Inhalation of aerosolized powder may cause respiratory tract irritation.[6][7]
-
Unknown Long-Term Effects: Lack of data requires cautious handling to prevent unforeseen health consequences.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the primary barrier against exposure.[5][8] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose | Standard |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove is removed in the containment area. | ASTM D6978 |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. | ANSI/AAMI PB70 Level 2 or higher |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. | ANSI Z87.1 |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., PAPR) for handling powders. | Prevents inhalation of aerosolized particles. | NIOSH 42 CFR 84 |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents tracking of contamination outside the work area. | N/A |
Operational Plan: Handling and Experimental Workflow
All handling of this compound should be performed within a designated controlled area. A certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) is required for all manipulations of the solid compound and its solutions.
Experimental Workflow:
Step-by-Step Protocol for Reconstituting this compound:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within the chemical fume hood or BSC by lining it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment, including the vial of this compound, solvent, volumetric flasks, and pipettes.
-
-
Weighing and Dissolving:
-
Carefully open the vial containing the powdered this compound inside the containment area to avoid generating dust.
-
Using a calibrated microbalance, weigh the desired amount of the compound.
-
Add the appropriate solvent to the compound to create a stock solution. Ensure the container is securely capped.
-
-
Experimental Use:
-
Perform all dilutions and subsequent experimental procedures within the fume hood or BSC.
-
When transporting the stock solution outside of the containment area, use a sealed, secondary container.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial.
| Spill Scenario | Containment Action | Cleanup Procedure | Disposal |
| Small Spill (<5 mL/mg) in Containment | Alert personnel in the immediate area. | Use absorbent pads to soak up liquid or gently cover powder. Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), then soap and water. | Place all cleanup materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL/mg) or Spill Outside Containment | Evacuate the immediate area. Restrict access and post warning signs. | Contact the institutional EHS for emergency response. | To be handled by trained EHS personnel. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Stream Management:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container for "Cytotoxic Waste." | Includes contaminated gloves, gowns, shoe covers, absorbent pads, and plasticware. |
| Liquid Waste | Labeled, sealed, leak-proof container for "Hazardous Chemical Waste." | Includes unused solutions and contaminated solvents. |
| Sharps | Labeled, puncture-proof sharps container. | Includes needles, syringes, and contaminated glass Pasteur pipettes.[9][10][11] |
All waste containers must be collected by the institution's EHS department for proper disposal in accordance with local and federal regulations. Never dispose of this compound-contaminated waste in the regular trash or down the drain.
References
- 1. chemfarms.com [chemfarms.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. purdue.edu [purdue.edu]
- 11. How to Manage Sharps [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
